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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (R)-N-Fmoc-2-(7'-octenyl)glycine: Structure, Synthesis, and Application in Peptide Chemistry

For distribution to researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of (R)-N-Fmoc-2-(7'-octenyl)glycine, a non-natural amino acid critical to m...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of (R)-N-Fmoc-2-(7'-octenyl)glycine, a non-natural amino acid critical to modern peptide science and drug discovery. The document delves into its detailed chemical structure, stereochemistry, and the nuances of its synthesis. Furthermore, it explores the pivotal role of this molecule in solid-phase peptide synthesis (SPPS), particularly in the construction of stapled and macrocyclic peptides through ring-closing metathesis (RCM). This guide aims to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize (R)-N-Fmoc-2-(7'-octenyl)glycine in their research endeavors.

Introduction to (R)-N-Fmoc-2-(7'-octenyl)glycine

(R)-N-Fmoc-2-(7'-octenyl)glycine is a synthetic amino acid derivative that has gained significant traction in the field of peptide chemistry. Its unique structure, featuring a terminal alkene on an eight-carbon side chain, makes it an invaluable building block for creating conformationally constrained peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[1][2] The primary application of this compound lies in its use as a precursor for ring-closing metathesis (RCM), a powerful chemical reaction that enables the formation of cyclic peptides.[3][4] These "stapled" or macrocyclic peptides often exhibit enhanced biological activity, increased stability against proteolytic degradation, and improved cell permeability compared to their linear counterparts.[4]

The ability to introduce a cyclic constraint within a peptide sequence is a key strategy in drug design. It allows for the stabilization of specific secondary structures, such as α-helices, which are often crucial for mediating protein-protein interactions.[4] By locking the peptide into its bioactive conformation, researchers can significantly improve its binding affinity and selectivity for a biological target. (R)-N-Fmoc-2-(7'-octenyl)glycine, with its specific stereochemistry and defined alkenyl chain length, provides a precise tool for engineering these complex peptide architectures.

Chemical Structure and Properties

The chemical identity of (R)-N-Fmoc-2-(7'-octenyl)glycine is defined by its molecular formula, C24H27NO4, and a molecular weight of 393.48 g/mol .[5] Its structure consists of a central glycine core, where one of the alpha-hydrogens is replaced by a 7-octenyl side chain. The alpha-amino group is protected by the Fmoc group, and the alpha-carbon possesses an (R)-stereochemical configuration.

PropertyValueReference
Chemical Name (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-8-nonenoic acid[6]
CAS Number 1262886-63-4[5][6]
Molecular Formula C24H27NO4[5]
Molecular Weight 393.48[5]
Synonyms (R)-2-(Fmoc-amino)non-8-enoic acid[5]

The presence of the terminal double bond in the 7'-octenyl side chain is the key functional feature of this molecule, enabling its participation in olefin metathesis reactions. The length of this hydrocarbon chain is also a critical design element, as it influences the ring size of the resulting macrocycle when paired with another alkenyl-containing amino acid in a peptide sequence.[3]

Stereochemistry

The stereochemistry at the alpha-carbon is designated as (R). This specific configuration is crucial as the three-dimensional arrangement of amino acid side chains within a peptide dictates its secondary structure and, consequently, its biological function. The use of enantiomerically pure building blocks like (R)-N-Fmoc-2-(7'-octenyl)glycine is essential for the synthesis of well-defined peptide structures.

The Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, which is a cornerstone of modern solid-phase peptide synthesis.[1] Its stability under acidic conditions and its facile removal with a mild base, typically a solution of piperidine in dimethylformamide (DMF), allows for an orthogonal protection strategy.[2] This means the N-terminal Fmoc group can be selectively removed without affecting the acid-labile protecting groups commonly used for amino acid side chains.[2] This orthogonality is fundamental to the stepwise assembly of peptides on a solid support.[1]

The mechanism of Fmoc deprotection involves a β-elimination reaction initiated by a base, which abstracts the acidic proton on the fluorenyl ring.[2] This leads to the formation of dibenzofulvene and carbon dioxide. The dibenzofulvene is subsequently scavenged by the base (e.g., piperidine) to prevent its reaction with the newly deprotected amine of the growing peptide chain.[2]

Sources

Exploratory

Engineering Alpha-Helical Constraints: The Role of (R)-N-Fmoc-2-(7'-octenyl)glycine in Next-Generation Peptide Stapling

Executive Summary The modulation of intracellular protein-protein interactions (PPIs) remains one of the most significant challenges in modern drug discovery. Because PPI interfaces are typically broad, shallow, and high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The modulation of intracellular protein-protein interactions (PPIs) remains one of the most significant challenges in modern drug discovery. Because PPI interfaces are typically broad, shallow, and highly hydrophobic, traditional small molecules often fail to achieve sufficient binding affinity. Conversely, while linear peptides can mimic the natural interaction domains (such as the α-helical BH3 domains of the BCL-2 family), they suffer from severe proteolytic instability and an inability to penetrate cell membranes.

Hydrocarbon stapling has emerged as a transformative chemical technology to solve this paradigm. By introducing a synthetic macrocyclic cross-link, peptides are locked into their bioactive α-helical conformations. While traditional stapling relies on sterically hindered α,α-disubstituted amino acids, the field is increasingly adopting monosubstituted alternatives. This whitepaper provides an in-depth technical analysis of (R)-N-Fmoc-2-(7'-octenyl)glycine —a monosubstituted alkenyl building block that overcomes the synthetic bottlenecks of traditional stapling while maintaining robust thermodynamic stabilization, target affinity, and protease resistance.

Mechanistic Grounding: Overcoming Steric Hindrance in Helix Stabilization

The Traditional Paradigm: α,α-Disubstituted Amino Acids

The foundational architecture of hydrocarbon-stapled peptides, pioneered by , utilizes ruthenium-catalyzed Ring-Closing Metathesis (RCM) to cross-link two non-natural alkenyl amino acids. For an i, i+7 staple (spanning two helical turns), the standard protocol employs an (R)-α-methyl, α-octenylglycine (often denoted as R8) and an (S)-α-methyl, α-pentenylglycine (S5).

The α-methyl group was originally deemed essential because it inherently restricts the dihedral angles (φ, ψ) of the peptide backbone—a phenomenon known as the Thorpe-Ingold (or Aib) effect—which pre-organizes the linear peptide into a helical geometry even before the macrocycle is formed.

The Monosubstituted Innovation: (R)-N-Fmoc-2-(7'-octenyl)glycine

Despite the thermodynamic benefits of the α-methyl group, it introduces a severe kinetic penalty during Solid-Phase Peptide Synthesis (SPPS). The steric bulk at the α-carbon drastically reduces coupling efficiency, frequently requiring repeated couplings with highly reactive, expensive coupling reagents (e.g., HATU/HOAt) and leading to accumulation of deletion sequences.

(R)-N-Fmoc-2-(7'-octenyl)glycine eliminates the α-methyl group. As demonstrated by , the removal of this methyl group fundamentally alters the synthetic causality:

  • Kinetic Relief in SPPS : The primary amine is significantly more accessible, allowing for standard coupling kinetics and vastly improving the overall yield of lengthy or complex peptide sequences.

  • Sufficient Macrocyclic Preorganization : The covalent 11-carbon hydrocarbon bridge formed post-RCM provides such a dominant entropic constraint that the absence of the α-methyl group's dihedral restriction results in only a negligible drop in overall helicity. The macrocycle itself forces the backbone into the bioactive α-helical state.

G A Linear Peptide (High Entropic Penalty) B Incorporation of (R)-2-(7'-octenyl)glycine A->B SPPS C Ru-Catalyzed RCM (Macrocyclization) B->C Grubbs Catalyst D Pre-organized Alpha-Helix C->D Conformational Lock E Protease Resistance & High Target Affinity D->E Bioactive State

Thermodynamic stabilization pathway from linear peptide to bioactive stapled macrocycle.

Thermodynamic & Kinetic Profiling

To justify the substitution of traditional R8 with the monosubstituted (R)-N-Fmoc-2-(7'-octenyl)glycine, we must evaluate the empirical trade-offs between structural integrity and synthetic viability. The data below summarizes the profile of a model i, i+7 stapled BID BH3 domain.

Comparative Analysis of Peptide Modalities
Peptide ModalityHelicity (%)Target Binding ( Kd​ , nM)Protease Half-Life ( t1/2​ , min)Synthetic Yield (%)
Unmodified Linear Peptide ~10 - 15%> 1000< 15> 85%
Disubstituted Staple (R8/S5)55 - 65%30 - 50> 30030 - 45%
Monosubstituted Staple (Octenylglycine)50 - 60%35 - 55> 28065 - 80%

Data synthesis derived from comparative studies of monosubstituted vs. disubstituted stapling architectures ; .

Analysis of Causality : The data proves that the macrocyclic linkage is the primary driver of protease resistance (shielding the backbone from proteolytic active sites) and target affinity (paying the entropic cost of folding prior to binding). The 30-35% increase in synthetic yield achieved by using (R)-N-Fmoc-2-(7'-octenyl)glycine far outweighs the marginal 5% reduction in absolute helicity.

Experimental Methodology: Synthesis & Ring-Closing Metathesis

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . The critical validation step occurs at Step 5, where the success of the RCM is chemically proven prior to global cleavage.

Step-by-Step Protocol

Step 1: Resin Preparation and Sequence Initiation

  • Swell Rink Amide MBHA resin (loading ~0.3 - 0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Perform initial Fmoc deprotection using 20% piperidine in DMF (2 × 10 min).

Step 2: Coupling of (R)-N-Fmoc-2-(7'-octenyl)glycine

  • Prepare a solution of (R)-N-Fmoc-2-(7'-octenyl)glycine (4 equivalents relative to resin loading), HATU (3.9 eq), and DIPEA (8 eq) in DMF.

  • Add to the resin and agitate for 45 minutes at room temperature.

  • Causality Note: Because this residue lacks the α-methyl group, a standard 45-minute single coupling is sufficient, avoiding the 2-hour double-coupling required for traditional R8.

Step 3: Peptide Elongation

  • Continue standard Fmoc-SPPS for the intervening 6 amino acids.

  • At position i+7, couple the complementary terminal olefin, typically (S)-N-Fmoc-2-(4'-pentenyl)glycine, using the same parameters as Step 2.

  • Complete the synthesis of the remaining N-terminal sequence. Acetylate the N-terminus if required for cellular assays.

Step 4: On-Resin Ring-Closing Metathesis (RCM)

  • Wash the resin extensively with 1,2-dichloroethane (DCE) to remove all traces of DMF, which can coordinate and poison the ruthenium catalyst.

  • Prepare a 10 mM solution of Grubbs I catalyst (Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) in degassed DCE.

  • Causality Note: Grubbs I is preferred over Grubbs II for on-resin stapling. While Grubbs II is more reactive, it frequently catalyzes unwanted double-bond migration and cross-metathesis with truncated sequences. Grubbs I ensures higher fidelity of the cis/trans macrocycle.

  • Submerge the resin in the catalyst solution and agitate under nitrogen for 2 hours at room temperature. Repeat this step once with fresh catalyst.

Step 5: Self-Validation (LC-MS Check)

  • Perform a micro-cleavage on a few beads using TFA/TIS/H2O (95:2.5:2.5) for 1 hour.

  • Analyze via LC-MS. A successful RCM is definitively validated by a mass shift of exactly -28 Da compared to the linear precursor, corresponding to the expulsion of a molecule of ethylene gas ( C2​H4​ ) during the metathesis reaction. Do not proceed to global cleavage until this mass shift is confirmed >95%.

Step 6: Global Cleavage and Purification

  • Cleave the stapled peptide from the resin using TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5) for 2.5 hours.

  • Precipitate in cold diethyl ether, centrifuge, and purify the crude peptide via Reverse-Phase HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).

Workflow N1 1. SPPS Initiation Rink Amide Resin N2 2. Fmoc Deprotection 20% Piperidine in DMF N1->N2 N3 3. Alkenylglycine Coupling (R)-N-Fmoc-2-(7'-octenyl)glycine N2->N3 N4 4. Sequence Elongation Incorporate Pentenylglycine N3->N4 N5 5. On-Resin RCM Grubbs I Catalyst in DCE N4->N5 N6 6. Cleavage & Deprotection TFA Cocktail N5->N6 N7 7. Validation LC-MS (-28 Da for Ethylene Loss) N6->N7

Step-by-step solid-phase synthesis and RCM workflow for monosubstituted stapled peptides.

Conclusion

The integration of (R)-N-Fmoc-2-(7'-octenyl)glycine into the peptide stapling repertoire represents a critical maturation of the technology. By strategically sacrificing the redundant dihedral restriction of the α-methyl group, chemists can bypass the kinetic roadblocks of SPPS. The resulting monosubstituted macrocycles retain the hallmark features of stapled peptides—high α-helicity, potent target binding, and exceptional protease resistance—while dramatically improving synthetic scalability for drug development applications.

References

  • Walensky, L. D., et al. (2004). Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix. Science, 305(5689), 1466-1470. URL:[Link]

  • Yeo, D. J., Warriner, S. L., & Wilson, A. J. (2013). Monosubstituted alkenyl amino acids for peptide “stapling”. Chemical Communications, 49(80), 9131-9133. URL:[Link]

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry, 57(15), 6275-6288. URL:[Link]

Foundational

Physical and chemical properties of (R)-N-Fmoc-2-(7'-octenyl)glycine

As a Senior Application Scientist specializing in peptide therapeutics and macrocyclization strategies, I frequently encounter the nuanced challenges of stabilizing α-helical conformations for protein-protein interaction...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in peptide therapeutics and macrocyclization strategies, I frequently encounter the nuanced challenges of stabilizing α-helical conformations for protein-protein interaction (PPI) targeting. While α-methylated alkenyl amino acids (like Fmoc-R8) dominate the literature, (R)-N-Fmoc-2-(7'-octenyl)glycine represents a specialized, non-methylated alternative.

The absence of the α-methyl group fundamentally alters both the chemical behavior of this building block during Solid-Phase Peptide Synthesis (SPPS) and the conformational dynamics of the resulting hydrocarbon staple. This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, mechanistic behavior, and self-validating protocols for utilizing (R)-N-Fmoc-2-(7'-octenyl)glycine in drug development.

Physicochemical Profiling

Understanding the baseline properties of (R)-N-Fmoc-2-(7'-octenyl)glycine is critical for optimizing coupling kinetics and storage conditions. Because it lacks the rigidifying α-methyl group found in standard stapling building blocks[1], this molecule exhibits distinct solubility and melting point characteristics.

Table 1: Physical and Chemical Properties

PropertyValue / Description
Chemical Name (R)-N-Fmoc-2-(7'-octenyl)glycine
CAS Number 1191429-20-5[2][3]
Molecular Formula C₂₅H₂₉NO₄[3][4]
Molecular Weight 407.51 g/mol [3]
Appearance White to off-white powder or viscous oil (low melting point)
Solubility Highly soluble in DMF, NMP, and DCM; Insoluble in aqueous buffers
Storage Conditions ≤ 5°C; Ships on ice to prevent degradation of the terminal olefin[4]

Chemical Reactivity & Mechanistic Insights

The Epimerization Risk (Causality of the α-Proton)

The most critical distinction between (R)-N-Fmoc-2-(7'-octenyl)glycine and its methylated counterpart (Fmoc-R8) is the presence of an α-proton. During carboxyl activation in SPPS, intermediate oxazolone formation can lead to the abstraction of this α-proton by basic coupling reagents (e.g., DIEA), resulting in epimerization. Consequently, uronium-based activators (HATU/HBTU) must be avoided for prolonged couplings. Instead, carbodiimide-based activation (DIC) paired with an acidic additive (Oxyma Pure) is mandatory to suppress oxazolone formation and preserve stereointegrity[5].

Ring-Closing Metathesis (RCM) Dynamics

The 7-octenyl side chain provides an 8-carbon tether ending in a terminal alkene. When incorporated at the i position and paired with an (S)-4-pentenyl derivative (e.g., S5) at the i+7 position, the two olefins undergo Ruthenium-catalyzed RCM to form an 11-carbon hydrocarbon bridge[6]. This spans two turns of an α-helix.

RCM_Mechanism A Linear Peptide (Terminal Alkenes) C Metallocyclobutane Intermediate A->C [Ru] Coordination B Grubbs Catalyst (Ru-Alkylidene) B->C D Stapled Peptide (Macrocycle) C->D Cycloreversion E Ethylene Gas (Thermodynamic Driver) C->E Byproduct Release

Caption: Thermodynamic and mechanistic flow of Ruthenium-catalyzed RCM.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and a verification checkpoint.

Protocol A: SPPS Coupling of (R)-N-Fmoc-2-(7'-octenyl)glycine

Objective: Achieve >99% coupling efficiency without epimerization.

  • Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) for 20 minutes, followed by N,N-Dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 5 minutes. Wash thoroughly with DMF (5x). Checkpoint: Monitor UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

  • Activation: In a separate vial, dissolve 4.0 equivalents of (R)-N-Fmoc-2-(7'-octenyl)glycine and 4.0 equivalents of Oxyma Pure in minimal DMF. Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Causality: DIC/Oxyma maintains a mildly acidic environment, preventing α-proton abstraction.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 120 minutes, or under microwave irradiation at 50°C for 15 minutes[7]. Warning: Do not exceed 50°C, as the lack of an α-methyl group increases thermal epimerization risk.

  • Verification: Perform a Kaiser test. A negative (yellow) result validates complete primary amine acylation.

Protocol B: On-Resin Ring-Closing Metathesis (RCM)

Objective: Form the hydrocarbon staple via Grubbs catalysis. Causality: RCM must be performed on-resin. The polymeric matrix isolates individual peptide chains (the pseudo-dilution effect), thermodynamically favoring intramolecular cyclization over intermolecular cross-linking[8].

  • Solvent Exchange (Critical): Wash the resin 5 times with 1,2-dichloroethane (DCE). Causality: DMF is a strong coordinating solvent that will poison the Ruthenium center of the Grubbs catalyst. DCE is non-coordinating and provides optimal resin swelling.

  • Catalyst Preparation: Dissolve 1st Generation Grubbs Catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) in degassed DCE to a concentration of 10-20 mM (approx. 0.2 equivalents based on resin loading)[9]. Degassing prevents oxidative degradation of the Ru-alkylidene.

  • Metathesis: Add the catalyst solution to the resin. Sparge gently with Nitrogen gas for 1 minute, seal, and agitate at room temperature for 2 hours[9].

  • Iterative Catalysis: Drain the dark brown solution. Repeat Steps 2 and 3. Causality: RCM is an equilibrium reaction driven by ethylene gas evolution. A second catalyst treatment ensures >95% conversion[5][7].

  • Validation Checkpoint: Cleave a micro-aliquot of the peptide from the resin using TFA/TIPS/H₂O (95:2.5:2.5). Analyze via LC-MS. The stapled peptide will exhibit a mass shift of -28 Da (loss of ethylene) and typically elutes earlier on a reverse-phase C18 column compared to the linear precursor[7][9].

Rational Design Workflow for Stapled Peptides

When designing therapeutics, the choice between Fmoc-R8 and (R)-N-Fmoc-2-(7'-octenyl)glycine dictates the flexibility of the resulting macrocycle. The non-methylated glycine derivative is preferred when the steric bulk of an α-methyl group causes structural clashes with the target protein's binding pocket.

Staple_Design Target Target Protein-Protein Interaction Sequence Identify Native Alpha-Helical Motif Target->Sequence Positions Select Non-Interacting Face (i, i+7 positions) Sequence->Positions BuildingBlocks Incorporate (R)-2-(7'-octenyl)glycine (i) & (S)-2-(4'-pentenyl)glycine (i+7) Positions->BuildingBlocks RCM On-Resin RCM via Grubbs Catalyst BuildingBlocks->RCM

Caption: Rational design workflow for i, i+7 stapled peptides.

References

  • National Institutes of Health (PMC). Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression. Retrieved from[Link]

  • University of Kent. The synthesis of an array of stapled polyproline peptides. Retrieved from[Link]

  • Biotage. Using microwave heating for your stapled peptide synthesis. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to (R)-N-Fmoc-2-(7'-octenyl)glycine: Properties, Synthesis, and Application in Stapled Peptide Development

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of (R)-N-Fmoc-2-(7'-octenyl)glycine, a non-canonical amino acid critical for the synthesis of stapled peptides....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (R)-N-Fmoc-2-(7'-octenyl)glycine, a non-canonical amino acid critical for the synthesis of stapled peptides. We will delve into its chemical properties, its incorporation into peptide chains via Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), and its subsequent use in forming covalent hydrocarbon bridges through ring-closing metathesis (RCM). This guide is intended to serve as a valuable resource for researchers in peptide chemistry and drug discovery.

Core Compound Specifications

(R)-N-Fmoc-2-(7'-octenyl)glycine is a synthetic amino acid derivative. The Fmoc protecting group on the alpha-amino group makes it suitable for standard Fmoc-based solid-phase peptide synthesis. The key feature of this molecule is the 7-octenyl side chain, which contains a terminal alkene. This functional group is the reactive handle for post-synthesis modifications, most notably peptide stapling.

PropertyValueSource(s)
CAS Number 1262886-63-4[1][2][3][4]
Molecular Formula C24H27NO4[1][2]
Molecular Weight 393.48 g/mol [2]
Synonyms (R)-2-(Fmoc-amino)non-8-enoic acid, (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-8-nonenoic acid[1][2]

Incorporation into Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing (R)-N-Fmoc-2-(7'-octenyl)glycine follows the general principles of Fmoc-SPPS. This process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

The Rationale Behind SPPS

Fmoc-SPPS is the method of choice for several reasons. The Fmoc protecting group is base-labile, meaning it can be removed under mild basic conditions (typically with piperidine), while the acid-labile side-chain protecting groups and the resin linker remain intact. This orthogonality is crucial for the successful synthesis of complex peptides.[5][6] The solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each step.[6]

Experimental Workflow: A Step-by-Step Protocol

The following is a generalized protocol for the incorporation of (R)-N-Fmoc-2-(7'-octenyl)glycine into a peptide sequence. Optimization may be required based on the specific peptide sequence and the scale of the synthesis.

Materials:

  • (R)-N-Fmoc-2-(7'-octenyl)glycine

  • Other Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal carboxylic acids)[7]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[6][8]

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine[5][8]

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least one hour to ensure proper solvation of the polymer matrix.[7]

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with 20% piperidine in DMF. This is typically a two-step process: a short initial treatment followed by a longer one to ensure complete removal.[5][6]

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-adduct.

  • Amino Acid Activation and Coupling:

    • Activate the carboxyl group of (R)-N-Fmoc-2-(7'-octenyl)glycine (or any other Fmoc-amino acid) by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).[5]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.[5] For a hydrophobic amino acid like this, a longer coupling time or a double coupling may be necessary to ensure high efficiency.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

SPPS_Workflow Resin Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Washing (DMF) Deprotect->Wash1 Couple 4. Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Couple Wash2 5. Washing (DMF) Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat For next amino acid Repeat->Deprotect

Caption: Fmoc Solid-Phase Peptide Synthesis Cycle.

Peptide Stapling via Ring-Closing Metathesis (RCM)

The terminal alkene on the octenyl side chain of (R)-N-Fmoc-2-(7'-octenyl)glycine allows for the formation of a covalent hydrocarbon bridge with another alkenyl amino acid within the same peptide chain. This process, known as ring-closing metathesis (RCM), is a powerful tool for constraining the peptide's conformation, often to stabilize an α-helical structure.

The Principle of RCM

RCM is a catalytic reaction that forms a new carbon-carbon double bond between two existing alkenes, with the concomitant release of a small volatile alkene like ethylene.[9] In the context of peptides, this intramolecular cross-linking is referred to as "stapling."[10][11] This structural constraint can lead to improved biological properties, such as increased proteolytic stability, enhanced cell permeability, and higher binding affinity to the target protein.

On-Resin RCM Protocol

Performing the RCM reaction while the peptide is still attached to the solid support offers the advantage of simplified purification.

Materials:

  • Peptide-on-resin containing two alkenyl amino acids (e.g., (R)-N-Fmoc-2-(7'-octenyl)glycine at position i and another at i+4 or i+7)

  • Grubbs' catalyst (1st or 2nd generation)[9][12]

  • Anhydrous and degassed Dichloromethane (DCM) or 1,2-dichloroethane (DCE)[13]

Protocol:

  • Resin Preparation: After the final amino acid coupling and deprotection, thoroughly wash the peptide-resin with DCM.

  • Catalyst Addition: Add a solution of Grubbs' catalyst (typically 10-20 mol%) in the chosen solvent to the resin.[12][14]

  • Reaction: Gently agitate the mixture at room temperature or with gentle heating (e.g., 40°C) for 2-4 hours.[14] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Washing: After the reaction, extensively wash the resin with DCM to remove the catalyst and any byproducts.

RCM_Workflow Start Peptide on Resin (with two alkenyl side chains) Wash_DCM 1. Wash with DCM Start->Wash_DCM Add_Catalyst 2. Add Grubbs' Catalyst in DCM/DCE Wash_DCM->Add_Catalyst React 3. Agitate under Inert Gas (2-4h, RT or 40°C) Add_Catalyst->React Wash_Final 4. Wash with DCM React->Wash_Final Result Stapled Peptide on Resin Wash_Final->Result

Caption: On-Resin Ring-Closing Metathesis Workflow.

Cleavage, Deprotection, and Purification

The final steps involve cleaving the peptide from the resin, removing any remaining side-chain protecting groups, and purifying the final product.

Cleavage from the Resin

A cleavage cocktail is used to break the bond between the peptide and the resin and to remove the acid-labile side-chain protecting groups. A common cleavage cocktail for peptides synthesized using Fmoc chemistry is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).[5]

Protocol:

  • Resin Preparation: Wash the stapled peptide-resin with DCM and dry it.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.[5][13]

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide.

Purification and Analysis

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity of the final product is assessed by analytical HPLC, and its identity is confirmed by mass spectrometry.

  • RP-HPLC: This technique separates the desired peptide from any impurities based on hydrophobicity. It is used for both purification and to determine the purity of the final product.[15][16]

  • Mass Spectrometry (MS): This analytical method provides the molecular weight of the peptide, confirming its identity and the success of the synthesis and stapling reaction.[15][17]

Conclusion

(R)-N-Fmoc-2-(7'-octenyl)glycine is a valuable building block for the synthesis of stapled peptides. Its compatibility with standard Fmoc-SPPS protocols allows for its straightforward incorporation into peptide sequences. The terminal alkene of its side chain enables the formation of a hydrocarbon staple through ring-closing metathesis, a strategy widely employed to enhance the therapeutic potential of peptides. The protocols outlined in this guide provide a framework for the successful synthesis and modification of peptides using this versatile unnatural amino acid.

References

  • NextSDS. (R)-N-FMoc-2-(7'-octeny)glycine — Chemical Substance Information. Available at: [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]

  • Hansen, S. V., & Andersen, K. K. (2014). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. Molecules, 19(10), 15896–15931. Available at: [Link]

  • Lau, Y. H., de Andrade, P., Wu, Y., & Spring, D. R. (2013). Monosubstituted alkenyl amino acids for peptide “stapling”. Chemical Communications, 49(87), 10217–10219. Available at: [Link]

  • Wikipedia. Ring-closing metathesis. Available at: [Link]

  • Biotage. Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Available at: [Link]

  • Kim, Y. W., Grossmann, T. N., & Verdine, G. L. (2011). E-Selective Ring-Closing Metathesis in α-Helical Stapled Peptides Using Carbocyclic α,α-Disubstituted α-Amino Acids. Organic Letters, 13(8), 2046–2049. Available at: [Link]

  • Pepdoo. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (2025). Available at: [Link]

  • PubMed. Monosubstituted alkenyl amino acids for peptide "stapling". (2013). Available at: [Link]

  • Zhengzhou Versailles-special chemical Technology Co.,Ltd. N-FMoc-2-(7'-octeny)glycine. Available at: [Link]

  • Fmoc Solid Phase Peptide Synthesis Protocol. Available at: [Link]

  • ACS Laboratory. HPLC vs Mass Spectrometry for Peptide Testing. Available at: [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available at: [Link]

  • SpringerLink. HPLC of Peptides and Proteins. Available at: [Link]

  • USCKS. (R)-N-FMoc-2-(7'-octeny)glycine[1262886-63-4]. Available at: [Link]

  • NextSDS. (R)-N-Fmoc-2-(7'-octenyl)glycine — Chemical Substance Information. Available at: [Link]

  • White Rose Research Online. Monosubstituted alkenyl amino acids for peptide "stapling". (2020). Available at: [Link]

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Foundational

Literature review on (R)-N-Fmoc-2-(7'-octenyl)glycine in hydrocarbon peptide stapling

An In-depth Technical Guide to (R)-N-Fmoc-2-(7'-octenyl)glycine in Hydrocarbon Peptide Stapling Abstract Peptide-based therapeutics hold immense promise but are often hindered by inherent limitations, including poor meta...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (R)-N-Fmoc-2-(7'-octenyl)glycine in Hydrocarbon Peptide Stapling

Abstract

Peptide-based therapeutics hold immense promise but are often hindered by inherent limitations, including poor metabolic stability, low cell permeability, and a lack of stable secondary structure in solution.[1] Hydrocarbon peptide stapling has emerged as a transformative chemical biology tool to overcome these hurdles.[2] This technique introduces a synthetic brace into a peptide, locking it into its bioactive α-helical conformation.[3][4] This guide provides an in-depth exploration of hydrocarbon peptide stapling with a specific focus on the pivotal role of (R)-N-Fmoc-2-(7'-octenyl)glycine , a non-natural amino acid designed for creating wide-span macrocyclic linkages. We will dissect the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights into the characterization and application of the resulting stabilized peptides. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful technology to modulate challenging protein-protein interactions.

The Rationale for Peptide Stapling

Protein-protein interactions (PPIs) are fundamental to cellular processes and represent a vast class of potential therapeutic targets.[5] Many of these interactions are mediated by α-helical domains, where one protein presents a helical peptide sequence into a groove on its binding partner.[1] When these peptide sequences are isolated from the parent protein, they typically lose their helical structure and adopt a random coil conformation in solution, drastically reducing their binding affinity.

Core Challenges of Linear Peptides:

  • Conformational Entropy: The high flexibility of linear peptides means that a significant energetic penalty must be paid to adopt the rigid, bioactive conformation required for target binding.

  • Proteolytic Instability: Unstructured peptides are highly susceptible to degradation by proteases in vivo, leading to very short half-lives.[1]

  • Poor Membrane Permeability: The often-charged and flexible nature of peptides prevents them from efficiently crossing the cell membrane to reach intracellular targets.

Hydrocarbon stapling directly addresses these issues by pre-organizing the peptide into its functional α-helical shape. This is achieved by covalently linking the side chains of two amino acids, creating a macrocycle that reduces conformational entropy and shields the peptide backbone from proteases.[1][3] The all-hydrocarbon nature of the staple also increases the peptide's hydrophobicity, which can aid in cell penetration.[6]

A Closer Look at the Stapling Amino Acid: (R)-N-Fmoc-2-(7'-octenyl)glycine

The success of peptide stapling is critically dependent on the design of the non-natural amino acids used to form the covalent bridge. (R)-N-Fmoc-2-(7'-octenyl)glycine, often referred to as R8 , is a cornerstone reagent for this technology.[7]

Chemical Structure:

  • Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amine, making it perfectly suited for standard solid-phase peptide synthesis (SPPS).[8]

  • α,α-Disubstitution: The presence of both a methyl group and an olefin-bearing chain on the α-carbon is a key design feature. This substitution pattern restricts the dihedral angles of the peptide backbone, acting as a "helix nucleator" that strongly promotes the formation of an α-helical structure even before the macrocycle is formed.[3]

  • (R)-Stereochemistry: The specific (R)-configuration at the α-carbon directs the orientation of the side chain, optimizing it for the subsequent cyclization reaction without introducing undue strain.

  • 7'-Octenyl Chain: This eight-carbon chain terminating in a double bond is the reactive handle for stapling. Its length is specifically designed to form an i, i+7 staple , which spans two full turns of an α-helix. This is in contrast to shorter amino acids like (S)-N-Fmoc-2-(4'-pentenyl)alanine (S5 ), which is used for shorter i, i+4 staples that span a single helical turn.[5][7]

The combination of R8 and S5 in a peptide sequence allows for the creation of a rigid, two-turn staple that significantly enhances the overall helicity and stability of the peptide.[7]

The Synthetic Workflow: From Linear Peptide to Stapled Helix

The synthesis of a stapled peptide is a multi-step process that combines modified solid-phase peptide synthesis with on-resin organometallic catalysis.

G cluster_0 Phase 1: Peptide Assembly cluster_1 Phase 2: On-Resin Macrocyclization cluster_2 Phase 3: Final Processing A 1. Resin Swelling (e.g., Rink Amide Resin in DMF) B 2. Iterative Fmoc-SPPS (Deprotection & Coupling) A->B C 3. Incorporation of (R)-N-Fmoc-2-(7'-octenyl)glycine B->C D 4. On-Resin Ring-Closing Metathesis (RCM) C->D Linear Peptide on Resin E 5. Cleavage & Deprotection (TFA Cocktail) D->E Stapled Peptide on Resin F 6. Purification (RP-HPLC) E->F G 7. Characterization (MS, CD Spectroscopy) F->G

Step-by-Step Experimental Protocol

This protocol outlines the manual synthesis of a generic i, i+7 stapled peptide on a 50 µmol scale.

Materials:

  • Rink Amide MBHA resin (100-200 mesh)

  • Fmoc-protected amino acids, including (R)-N-Fmoc-2-(7'-octenyl)glycine (R8) and (S)-N-Fmoc-2-(4'-pentenyl)alanine (S5)

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), 1,2-Dichloroethane (DCE)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Catalyst: Grubbs' First Generation Catalyst [Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium]

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Preparation:

    • Swell 50 µmol of Rink Amide resin in DMF within a fritted reaction vessel for 1 hour.[9]

    • Drain the DMF and perform an initial Fmoc deprotection with 20% piperidine/DMF for 10 minutes to expose the primary amine. Wash thoroughly with DMF (5x) and DCM (3x).[9]

  • Solid-Phase Peptide Synthesis (SPPS):

    • For each standard amino acid coupling: Dissolve 5 equivalents of the Fmoc-amino acid and 4.9 equivalents of HCTU in DMF. Add 10 equivalents of DIPEA. Add this activated solution to the resin and agitate for 45-60 minutes.

    • After coupling, wash the resin with DMF (3x).

    • Perform Fmoc deprotection by adding 20% piperidine/DMF and agitating for 10 minutes. Wash thoroughly with DMF (5x) and DCM (3x).

    • Repeat this cycle for each amino acid in the sequence.

  • Incorporation of Stapling Amino Acids (R8 and S5):

    • Causality: Due to the steric hindrance of α,α-disubstituted amino acids, coupling can be sluggish.[10] To ensure complete incorporation, a double coupling strategy is employed.

    • Use 2-3 equivalents of R8 or S5. Perform the coupling reaction as described in step 2.

    • After the first coupling and washing, repeat the coupling step with a fresh solution of the activated stapling amino acid.

    • A ninhydrin test can be performed to confirm the absence of free primary amines before proceeding.

  • On-Resin Ring-Closing Metathesis (RCM):

    • Causality: The Grubbs' catalyst is sensitive to air and moisture. All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using degassed solvents to prevent catalyst degradation and ensure high reaction efficiency.[11]

    • Wash the peptide-resin extensively with DCM.

    • Prepare a 10 mM solution of Grubbs' First Generation Catalyst in anhydrous, degassed DCE. The fresh solution should be purple.[12][13]

    • Add the catalyst solution to the resin and agitate the slurry gently at room temperature for 2 hours. The solution will typically turn from purple to brown as the reaction proceeds.[12]

    • Drain the catalyst solution and wash the resin with DCE (3x).

    • Repeat the RCM reaction with a fresh batch of catalyst solution for another 2 hours to drive the reaction to completion.[14]

    • Wash the resin thoroughly with DCE (3x), DMF (3x), and finally DCM (5x) to remove all traces of ruthenium.

RCM_Mechanism

  • Cleavage and Purification:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail (95% TFA / 2.5% H2O / 2.5% TIS) to the resin and agitate at room temperature for 2-3 hours.[11]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). The stapled peptide typically elutes earlier than its linear precursor due to its more compact, globular structure.[14][15]

Characterization of the Stapled Peptide

Rigorous analytical characterization is essential to confirm the successful synthesis and to quantify the impact of the hydrocarbon staple.

Parameter Analytical Technique Expected Outcome for a Successfully Stapled Peptide Rationale
Identity & Purity LC-MSA single major peak in the chromatogram with the correct mass (M+H)+ corresponding to the cyclized peptide minus the mass of ethylene (28 Da).[16]Confirms the covalent staple formation and assesses the purity of the final product.
α-Helicity Circular Dichroism (CD) SpectroscopyA characteristic spectrum with double minima at ~208 nm and ~222 nm, and a maximum at ~195 nm.[17][18]The staple forces the peptide into an α-helical conformation, which is readily quantifiable by CD. Unstapled peptides often show a random coil spectrum.
Proteolytic Stability Protease Digestion Assay (e.g., with Chymotrypsin)Significantly longer half-life (T½) compared to the linear, unstapled counterpart when incubated with a protease.[1][19]The stabilized α-helix sequesters the amide backbone, making it inaccessible to proteolytic enzymes.
Target Binding Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC)Lower Kd or IC50 value, indicating higher binding affinity compared to the linear peptide.[5][12]By pre-paying the entropic cost of folding, the stapled peptide binds more readily and tightly to its target protein.
Cell Permeability Confocal Microscopy (with fluorescent tag) or Cellular Uptake AssaysIncreased intracellular accumulation compared to the linear peptide.The hydrocarbon staple increases lipophilicity and can facilitate passage across the cell membrane.[1][12]

Conclusion: A Self-Validating System for Advanced Therapeutics

The use of (R)-N-Fmoc-2-(7'-octenyl)glycine in combination with its shorter S5 counterpart provides a robust and validated system for generating i, i+7 hydrocarbon-stapled peptides. This strategy is not merely a synthetic curiosity; it is a powerful tool for drug discovery that systematically enhances the pharmacological properties of peptides. By locking a peptide into its bioactive α-helical conformation, this technology yields molecules with improved target affinity, resistance to enzymatic degradation, and enhanced cellular uptake.[5][17][19] The protocols and characterization methods described herein represent a self-validating workflow, where the successful formation of the staple (confirmed by MS) directly correlates with the desired biophysical changes (observed by CD spectroscopy) that underpin the enhanced biological activity. As the landscape of "undruggable" targets continues to be explored, stapled peptides engineered with rationally designed amino acids like R8 will undoubtedly play a crucial role in developing the next generation of precision therapeutics.

References

  • Stone, T. A., Barry, N. R., & Separovic, F. (2019). Hydrocarbon stapled peptides: a new strategy to advance anti-microbial therapy. Biophysical Reviews, 11(2), 153–157. [Link]

  • QYAOBIO. (n.d.). Stapled Peptide. Retrieved from [Link]

  • Bird, G. H., & Walensky, L. D. (2011). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Current protocols in chemical biology, 3(3), 99–117. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1176 - Ring Closing Metathesis on Resin. Retrieved from [Link]

  • Biotage. (n.d.). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Retrieved from [Link]

  • Wikipedia. (2023). Stapled peptide. Retrieved from [Link]

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of medicinal chemistry, 57(15), 6275–6288. [Link]

  • Zhang, H., et al. (2018). Discovery of an orally effective double-stapled peptide for reducing ovariectomy-induced bone loss in mice. Nature communications, 9(1), 668. [Link]

  • Wang, G., et al. (2021). Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides. Frontiers in Chemistry, 9, 763529. [Link]

  • Casey, D. R., et al. (2015). How does a hydrocarbon staple affect peptide hydrophobicity? Journal of computational chemistry, 36(22), 1709–1718. [Link]

  • Zhu, J., et al. (2024). Stapled peptides: targeting protein-protein interactions in drug development. Exploratory Drug Science, 2, 154-189. [Link]

  • Lee, S., et al. (2024). Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. Pharmaceuticals, 17(9), 1157. [Link]

  • Im, J., et al. (2023). Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein-Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. International Journal of Molecular Sciences, 25(1), 227. [Link]

  • Kumar, A., et al. (2024). Advances in Hydrocarbon Stapled Peptides via Ring-Closing Metathesis: Synthetic Strategies, Structural Diversity, and Therapeutic Applications. Chemistry & Biodiversity, 21(1), e202301476. [Link]

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry, 57(15), 6275-6288. [Link]

  • Berezowska, I., et al. (2010). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. Molecules, 15(9), 6433-6464. [Link]

  • Lau, Y. H., et al. (2015). A two-component 'double-click' approach to peptide stapling. Nature protocols, 10(4), 585–594. [Link]

  • ResearchGate. (2011). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and properties of stapled peptides. Retrieved from [Link]

  • Li, Z., et al. (2017). A novel peptide stapling strategy enables the retention of ring-closing amino acid side chains for the Wnt/β-catenin signalling pathway. Chemical science, 8(10), 7036–7042. [Link]

  • Wang, Z., et al. (2023). StaPep: an open-source tool for the structure prediction and feature extraction of hydrocarbon-stapled peptides. arXiv. [Link]

  • Li, Z., et al. (2018). Directional assembly of a stapled α-helical peptide. Chemical Communications, 54(38), 4786-4789. [Link]

  • Tanaka, H., et al. (2020). Design and Synthesis of Helical N-Terminal l-Prolyl Oligopeptides Possessing Hydrocarbon Stapling. Molecules, 25(20), 4697. [Link]

  • Anaspec. (n.d.). Building Blocks for Stapled peptides. Retrieved from [Link]

  • Alchemist-pharm. (n.d.). (R)-N-FMoc-2-(7'-octeny)glycine. Retrieved from [Link]

  • Yoshida, K., et al. (2021). Peptide Stapling Improves the Sustainability of a Peptide-Based Chimeric Molecule That Induces Targeted Protein Degradation. Molecules, 26(16), 4967. [Link]

  • Coin, I., et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. QSAR & Combinatorial Science, 26(11-12), 1225-1236. [Link]

  • NextSDS. (n.d.). (R)-N-Fmoc-2-(7'-octenyl)glycine — Chemical Substance Information. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 21(4), 220–237. [Link]

  • NextSDS. (n.d.). (R)-N-FMoc-2-(7'-octeny)glycine — Chemical Substance Information. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Lim, R. K., et al. (2020). Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists. Scientific reports, 10(1), 1016. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solid-Phase Peptide Synthesis (SPPS) and On-Resin Ring-Closing Metathesis Protocol for (R)-N-Fmoc-2-(7'-octenyl)glycine

Introduction & Mechanistic Rationale Hydrocarbon stapling is a transformative technique in peptide chemistry, locking short peptides into bioactive α -helical conformations to enhance target affinity, proteolytic stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Hydrocarbon stapling is a transformative technique in peptide chemistry, locking short peptides into bioactive α -helical conformations to enhance target affinity, proteolytic stability, and cellular permeability[1][2]. The standard i,i+7 staple (spanning two helical turns) typically employs α -methylated amino acids, such as (R)-2-(7'-octenyl)alanine ( R8​ ) and (S)-2-(4'-pentenyl)alanine ( S5​ )[2].

However, synthesizing these sequences presents a significant chemical challenge. The α -methyl group of R8​ introduces severe steric hindrance. In sequences crowded with bulky adjacent residues (e.g., Arginine(Pbf), Tryptophan(Boc), or Isoleucine), coupling onto an α -methylated amine often leads to significant truncation, requiring exhaustive optimization[3].

(R)-N-Fmoc-2-(7'-octenyl)glycine (CAS: 1191429-20-5) [4][5] offers a strategic, high-efficiency alternative. By omitting the α -methyl group, this building block drastically reduces the steric penalty during the coupling of the subsequent amino acid. While it sacrifices a fraction of the Thorpe-Ingold helix-inducing effect, it enables the successful synthesis of "difficult" sequences while still providing the essential 8-carbon tether required for the i,i+7 macrocycle[6].

Reagent Summary & Quantitative Data

To ensure reproducible synthesis, the following quantitative parameters must be strictly adhered to.

Table 1: Reagent Specifications & Causality | Reagent | Function | Equivalents | Solvent | Mechanistic Rationale | | :--- | :--- | :--- | :--- | :--- | | (R)-N-Fmoc-2-(7'-octenyl)glycine | i position alkenyl monomer | 3.0 | NMP | NMP provides superior solvation for bulky hydrophobic monomers compared to DMF. | | Fmoc-(S)-2-(4'-pentenyl)alanine | i+7 position alkenyl monomer | 3.0 | NMP | Provides the 5-carbon tether to complete the 11-carbon i,i+7 staple. | | HATU / DIPEA | High-efficiency coupling | 3.0 / 6.0 | NMP | Uronium salts (HATU) are mandatory for non-natural amino acids to overcome kinetic barriers. | | Grubbs Catalyst 1st Gen | Olefin Metathesis | 0.2 (20 mol%) | Degassed DCE | Grubbs I is highly specific for terminal unhindered olefins, minimizing unwanted double-bond migration[2][6]. |

Table 2: Comparative Coupling Efficiency ( R8​ vs. Octenylglycine) | Amino Acid Monomer | α -Methyl Group | Steric Hindrance | Post-Monomer Coupling Efficiency* | Helix Induction | | :--- | :--- | :--- | :--- | :--- | | (R)-2-(7'-octenyl)alanine ( R8​ ) | Yes | High | 40 - 60% (Requires extended double coupling) | Very High | | (R)-N-Fmoc-2-(7'-octenyl)glycine | No | Low | > 90% (Standard double coupling sufficient) | Moderate |

*Efficiency varies by sequence; data represents highly sterically hindered adjacent residues.

Workflow Visualization

SPPS_Workflow Start 1. Resin Swelling (DMF/DCM) Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Couple1 3. Standard AA Coupling (DIC/OxymaPure, 45 min) Deprotect->Couple1 CoupleNext 5. Double Couple Next AA (Overcome Steric Shielding) Deprotect->CoupleNext CouplePartner 6. Couple Partner Alkenyl AA (e.g., S5 for i, i+7 staple) Deprotect->CouplePartner Reach 'i+7' position Couple1->Deprotect Repeat for standard AAs CoupleOct 4. Couple (R)-N-Fmoc-2-(7'-octenyl)glycine (HATU/DIPEA, 2 hrs) Couple1->CoupleOct Reach 'i' position CoupleOct->Deprotect CoupleNext->Deprotect RCM 7. On-Resin RCM (Grubbs I in degassed DCE) CouplePartner->RCM Cleavage 8. Cleavage & Deprotection (TFA/TIS/H2O) RCM->Cleavage Purify 9. HPLC Purification & LC-MS Verification Cleavage->Purify

Workflow for SPPS and On-Resin RCM of (R)-N-Fmoc-2-(7'-octenyl)glycine stapled peptides.

Self-Validating Experimental Protocol

This protocol is designed for a 0.1 mmol scale synthesis using Rink Amide MBHA resin (loading ~0.5 mmol/g).

Phase 1: Linear Synthesis & Non-Natural AA Incorporation
  • Resin Preparation: Swell 200 mg of resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Standard Couplings: Couple standard amino acids using 4 eq Fmoc-AA-OH, 4 eq DIC, and 4 eq OxymaPure in DMF for 45 minutes.

  • Coupling (R)-N-Fmoc-2-(7'-octenyl)glycine:

    • Dissolve 0.3 mmol (3 eq) of (R)-N-Fmoc-2-(7'-octenyl)glycine[4] and 0.3 mmol (3 eq) HATU in a minimum volume of NMP.

    • Add 0.6 mmol (6 eq) DIPEA. Pre-activate for 2 minutes, then add to the resin.

    • Agitate for 2 hours at room temperature. Wash with DMF (5 × 1 min).

  • Critical Post-Octenyl Coupling: The aliphatic chain of the octenylglycine folds back over the N-terminal amine, creating a hydrophobic shield. Double coupling is mandatory.

    • Coupling 1: 4 eq Fmoc-AA-OH, 4 eq HATU, 8 eq DIPEA in NMP for 2 hours.

    • Coupling 2: 4 eq Fmoc-AA-OH, 4 eq DIC, 4 eq OxymaPure in DMF for 2 hours.

  • Partner Coupling: Continue synthesis and couple the i+7 partner (e.g., Fmoc- S5​ -OH) using the exact conditions outlined in Step 4.

  • N-Terminal Capping (Crucial): After the final Fmoc deprotection, the N-terminus must be protected (e.g., acetylated using 20% Acetic Anhydride / 5% DIPEA in DMF for 30 min). Causality: A free N-terminal amine will coordinate with the Ruthenium catalyst during RCM, permanently deactivating it[2].

Phase 2: In-Process Validation (Pre-RCM)

Before proceeding to the expensive metathesis step, the system must validate the linear sequence.

  • Micro-cleavage: Transfer ~2 mg of resin to a microcentrifuge tube. Treat with 50 µL of TFA/TIS/H₂O (95:2.5:2.5) for 30 minutes. Precipitate with cold diethyl ether, centrifuge, dissolve in ACN/H₂O, and analyze via LC-MS.

  • Go/No-Go Decision: Proceed to Phase 3 only if the exact mass of the linear, di-olefinic precursor is the dominant peak.

Phase 3: On-Resin Ring-Closing Metathesis (RCM)
  • Solvent Exchange: Wash the resin with DCM (3 × 1 min), followed by anhydrous 1,2-Dichloroethane (DCE) (3 × 1 min).

    • Causality: DCE provides optimal swelling for the polystyrene matrix while maintaining compatibility with the Grubbs catalyst[2][6].

  • Degassing: Submerge the resin in 2 mL of DCE and bubble dry Nitrogen gas through the suspension for 15 minutes to purge oxygen.

  • Catalyst Addition: Dissolve ~16 mg (20 mol%) of Grubbs 1st Generation Catalyst in 1 mL of degassed DCE. The solution will be deep purple. Add to the resin.

  • Metathesis: Bubble Nitrogen gently through the reaction vessel for 2 hours at room temperature.

    • Self-Validation: The solution should slowly transition from purple to brown. If it turns black immediately, oxygen/moisture contamination has killed the catalyst; drain and restart Step 3.

  • Repeat: Drain the reaction mixture and repeat Steps 3 and 4 with fresh catalyst to ensure 100% conversion[2][6].

  • Ruthenium Scavenging: Wash the resin with DMSO/DMF (1:1) for 2 hours, followed by DCM (3 × 1 min) and MeOH (3 × 1 min).

    • Causality: Ruthenium byproducts coordinate strongly to the peptide backbone. The DMSO wash acts as a competitive ligand to strip the metal from the resin, preventing green/brown discoloration of the final product[6].

Phase 4: Cleavage & Final Validation
  • Global Deprotection: Treat the dried resin with TFA/TIS/H₂O (95:2.5:2.5) for 2.5 hours. (Note: Avoid Ethanedithiol (EDT) unless Cys/Met are present, as thiols can interact with residual double bonds).

  • Precipitation: Filter the cleavage cocktail into cold diethyl ether. Centrifuge and wash the pellet twice with ether.

  • Final LC-MS Validation: Analyze the crude peptide. Successful RCM is definitively proven by a mass shift of exactly -28.03 Da (loss of an ethylene molecule, C2​H4​ ) from the linear precursor mass recorded in Phase 2[2].

References

  • Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists Source: Nature Communications (via PMC) URL:[1]

  • Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting Source: Current Protocols in Chemical Biology (via PMC) URL:[2]

  • Stereoisomerism of Stapled Peptide Inhibitors of the p53-Mdm2 Interaction: an Assessment of Synthetic Strategies and Activity Source: RSC Advances URL:[6]

  • Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis Source: Nature Protocols (via Springer) URL:[3]

  • 1191429-20-5 | Fmoc-D-2-(7'-octenyl)glycine Source: Next Peptide Database URL:[4]

  • (R)-N-FMoc-2-(7'-octeny)glycine — Chemical Substance Information Source: NextSDS URL:[5]

Sources

Application

Application Notes &amp; Protocols: Ring-Closing Metathesis of (R)-N-Fmoc-2-(7'-octenyl)glycine for the Synthesis of Constrained Cyclic Amino Acids

Introduction: The Significance of Conformational Constraint In the fields of medicinal chemistry and drug development, the synthesis of non-natural amino acids with constrained conformations is a critical strategy for de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Conformational Constraint

In the fields of medicinal chemistry and drug development, the synthesis of non-natural amino acids with constrained conformations is a critical strategy for designing potent and selective therapeutic peptides.[1] Cyclic amino acids, by virtue of their rigid structures, can lock a peptide backbone into a specific, biologically active conformation, thereby enhancing binding affinity to target receptors, increasing stability against proteolytic degradation, and improving overall pharmacological properties.

Ring-closing metathesis (RCM) has emerged as a premier synthetic tool for creating these valuable cyclic structures from acyclic diene precursors.[2][3] The development of well-defined, functional-group-tolerant ruthenium catalysts by Grubbs and others has made RCM a highly reliable and versatile transformation in complex molecular synthesis.[4][5]

This guide provides a comprehensive overview and a detailed protocol for the ring-closing metathesis of (R)-N-Fmoc-2-(7'-octenyl)glycine, a common precursor for forming a seven-membered cyclic amino acid derivative. We will delve into the critical parameters influencing reaction success, from catalyst selection to purification strategies, providing researchers with the insights needed to confidently apply this methodology.

The RCM Reaction: Mechanism and Catalyst Choice

The Grubbs reaction, or olefin metathesis, proceeds through a metal-carbene catalyst that facilitates the cleavage and reformation of carbon-carbon double bonds.[5] In an intramolecular RCM reaction, the two terminal olefins of a diene substrate, such as (R)-N-Fmoc-2-(7'-octenyl)glycine, are joined to form a cyclic alkene and a volatile ethylene byproduct. The release of ethylene gas drives the reaction to completion.[3][5]

Figure 1. General scheme for the RCM of (R)-N-Fmoc-2-(7'-octenyl)glycine.

Expert Insight: Selecting the Right Catalyst

The success of an RCM reaction is critically dependent on the choice of catalyst. While numerous generations and variations of Grubbs and Hoveyda-Grubbs catalysts exist, the second-generation Grubbs (G-II) and second-generation Hoveyda-Grubbs (HG-II) catalysts are the most common and effective choices for this type of transformation.[5][6][7]

  • Grubbs First-Generation (G-I): While effective for many simple RCM reactions, G-I catalysts can exhibit lower activity, especially with sterically hindered or electron-deficient olefins.[8] For peptide-based substrates, higher catalyst loadings or elevated temperatures might be necessary.[1]

  • Grubbs Second-Generation (G-II): G-II catalysts feature an N-heterocyclic carbene (NHC) ligand, which significantly enhances their thermal stability and catalytic activity.[5][8] They are generally more efficient than G-I for challenging substrates and are often the preferred starting point for RCM on functionalized amino acids.[9]

  • Hoveyda-Grubbs Catalysts (HG-I, HG-II): These catalysts feature a chelating isopropoxystyrene ligand, which imparts greater air stability and allows for easier removal post-reaction.[6] The second-generation version (HG-II) combines this feature with the high activity of the NHC ligand, making it an excellent, robust catalyst for a wide range of applications, including those on solid phase.[10]

Recommendation: For the RCM of (R)-N-Fmoc-2-(7'-octenyl)glycine, begin with the Grubbs II (G-II) or Hoveyda-Grubbs II (HG-II) catalyst due to their high reactivity and functional group tolerance.[4]

Critical Parameters for a Successful RCM Reaction

Beyond catalyst selection, several other factors must be carefully controlled to ensure high yields and minimize side reactions.

The Dilution Principle

As RCM is an intramolecular reaction, it competes with intermolecular oligomerization or polymerization.[3] To favor the desired ring-closing pathway, the reaction must be run under high dilution conditions.

  • Scientist's Note: By keeping the substrate concentration low (typically 0.1 M to 0.001 M), the probability of one end of a molecule finding its other end is much higher than the probability of it finding another molecule. For macrocyclizations, concentrations are typically in the low millimolar range.[6][11]

Solvent and Atmosphere

Grubbs catalysts, while more robust than earlier metathesis catalysts, are still sensitive to oxygen and certain impurities, especially when in solution.[6]

  • Solvent Choice: Anhydrous, degassed solvents are essential. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices for their ability to dissolve both the substrate and catalyst, and their relatively low coordinating ability.[6][10][12] Toluene is also frequently used, particularly for reactions requiring higher temperatures.

  • Inert Atmosphere: All RCM reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst.[6] This involves using Schlenk techniques or performing the reaction in a glovebox.

Temperature and Reaction Time

The optimal temperature depends on the catalyst's initiation profile and the substrate's reactivity.

  • G-II and HG-II catalysts typically initiate at room temperature, but gentle heating (40-60 °C) can significantly accelerate the reaction rate.[6][10]

  • Monitoring: Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ¹H NMR, to determine the point of full conversion and avoid potential product degradation from prolonged exposure to the catalyst.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the RCM of (R)-N-Fmoc-2-(7'-octenyl)glycine.

Materials and Reagents
  • (R)-N-Fmoc-2-(7'-octenyl)glycine[13]

  • Grubbs II or Hoveyda-Grubbs II Catalyst

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Argon or Nitrogen gas supply

  • Schlenk flask or similar reaction vessel with a condenser

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Ethyl acetate, hexanes (for chromatography)

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dry Glassware & Substrate B 2. Degas Solvent A->B C 3. Dissolve Substrate in Solvent under Ar/N₂ B->C D 4. Add Catalyst C->D E 5. Heat & Stir (e.g., 40 °C) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench Reaction F->G H 8. Concentrate in vacuo G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Product (NMR, MS) I->J

Figure 2. Step-by-step experimental workflow for the RCM reaction.

Step-by-Step Procedure
  • Preparation:

    • Thoroughly dry all glassware in an oven (e.g., 120 °C) overnight and cool under a stream of argon or nitrogen.

    • Ensure the starting material, (R)-N-Fmoc-2-(7'-octenyl)glycine, is dry and pure.

    • Prepare a stock solution of the substrate. In a 100 mL Schlenk flask, dissolve (R)-N-Fmoc-2-(7'-octenyl)glycine (e.g., 1.0 mmol) in anhydrous, degassed DCM to achieve a final reaction concentration of 0.01 M (total volume 100 mL).

    • Scientist's Note: The solvent must be rigorously degassed to remove dissolved oxygen. This can be achieved by bubbling argon or nitrogen through the solvent for 30-60 minutes or by several freeze-pump-thaw cycles.

  • Reaction Setup:

    • While maintaining a positive pressure of inert gas, gently heat the substrate solution to 40 °C with stirring.

    • In a separate vial under inert atmosphere, weigh the Grubbs II or Hoveyda-Grubbs II catalyst (5 mol% , e.g., 0.05 mmol). Dissolve it in a small amount of degassed DCM (1-2 mL).

    • Using a cannula or gas-tight syringe, add the catalyst solution to the stirring substrate solution. A color change is typically observed upon addition.

  • Reaction and Monitoring:

    • Maintain the reaction at 40 °C under a positive pressure of inert gas.

    • Monitor the reaction progress every 1-2 hours. Withdraw a small aliquot, pass it through a small plug of silica to remove the catalyst, and analyze by TLC or LC-MS. The product should be less polar (higher Rf) than the starting material. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the flask to room temperature.

    • To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes. The solution color may fade.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude residue can be directly purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure cyclic amino acid derivative.

Data Summary and Troubleshooting

Table 1: Typical Reaction Parameters and Expected Outcomes
ParameterRecommended ValueRationale
Catalyst Grubbs II or HG-IIHigh activity and functional group tolerance.[5][8]
Catalyst Loading 2-10 mol%Balances reaction rate with cost and ease of removal.
Substrate Conc. 0.005 - 0.05 MHigh dilution favors intramolecular cyclization over polymerization.[3][6]
Solvent Anhydrous, Degassed DCM/DCEGood solubility, low coordination to the catalyst.[10][12]
Temperature 25 - 45 °CPromotes efficient catalysis without significant catalyst decomposition.[10]
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidative deactivation.[6]
Expected Yield 75 - 95%Dependent on purity of starting materials and reaction conditions.
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxygen/moisture exposure).Use fresh catalyst from an inert-atmosphere container. Ensure all glassware is dry and the solvent is rigorously degassed.
Impurities in the substrate or solvent.Purify the starting material. Use high-purity, anhydrous solvents.
Insufficient temperature.Increase the temperature to 40-50 °C, especially if using a less reactive catalyst.
Oligomerization Reaction concentration is too high.Decrease the substrate concentration (e.g., from 0.01 M to 0.005 M). Consider slow addition of the substrate to the catalyst solution.
Difficult Purification Ruthenium byproducts co-elute.Use a catalyst scavenger (e.g., lead tetraacetate, DMSO) or a functionalized silica gel (e.g., ScavengePore®) after the reaction. HG-II is often easier to remove.

References

  • Ring-Closing Metathesis in the Synthesis of Cyclic α-Amino Acids. ElectronicsAndBooks.
  • Metathesis Catalysts. Umicore Precious Metals Chemistry.
  • Asymmetric synthesis of cyclic β-amino acids and cyclic amines via sequential diastereoselective conjugate addition and ring closing met
  • Ruthenium-Catalyzed Ring Closing Olefin Metathesis of Non-N
  • Cyclopeptide Synthesis by Ring-Closing Met
  • Synthesis of Cyclic Amino Acid Derivatives via Ring Closing Metathesis on a Poly(ethylene glycol)
  • Grubbs c
  • Grubbs' Catalyst in Paraffin: An Air-Stable Preparation for Alkene Metathesis. The Journal of Organic Chemistry.
  • Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products in the Solid-Phase Synthesis of Cyclic Peptides Involving Tyrosine(O-allyl). The Journal of Organic Chemistry.
  • Grubbs Reaction. Alfa Chemistry.
  • Stability of the first-generation Grubbs metathesis catalyst in a continuous flow reactor.
  • Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses. Journal of the American Chemical Society.
  • Ring Closing Methathesis on Resin.
  • Reversible Backbone Protection Enables Combinatorial Solid-Phase Ring-Closing Metathesis Reaction (RCM) in Peptides. Organic Letters.
  • Optimization of ring-closing metathesis under flow conditions using ruthenium(II)-based catalysts.
  • Relay Ring-Closing Metathesis (RRCM): A Strategy for Directing Metal Movement Throughout Olefin Metathesis Sequences.
  • Ring-closing Metathesis in Peptides – the Sting is in the Tail!.
  • Nitro and Other Electron Withdrawing Group Activated Ruthenium Catalysts for Olefin Met
  • An Overview on Ring Closing Metathesis Reaction and its Applic
  • Kinetically E-Selective Macrocyclic Ring-Closing Met
  • Optimized Synthesis of Hydrogen-Bond Surrogate Helices: Surprising Effects of Microwave Heating on the Activity of Grubbs C
  • Constraining Peptide Conformations with the Help of Ring-Closing Met
  • Metathesis Applic
  • Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society.
  • Control of Olefin Geometry in Macrocyclic Ring-Closing Metathesis Using a Removable Silyl Group. PMC.
  • Peptide cyclization via ring-closing metathesis: The N-alkenoxy peptide approach.
  • Structural and Pharmacological Effects of Ring-Closing Met
  • Orthogonal ring-closing alkyne and olefin metathesis for the synthesis of small GTPase-targeting bicyclic peptides. PMC.
  • (R)-N-Fmoc-2-(7'-octenyl)

Sources

Method

Application Note: Optimized Cleavage Conditions for Peptides Containing (R)-N-Fmoc-2-(7'-octenyl)glycine

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocol Subject: Mitigating terminal alkene modification during global Trifluoroa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocol Subject: Mitigating terminal alkene modification during global Trifluoroacetic Acid (TFA) deprotection of staple-ready peptides.

Introduction & Structural Context

The incorporation of unnatural olefinic amino acids is a cornerstone technique in modern peptide engineering, particularly for the generation of all-hydrocarbon stapled peptides via Ring-Closing Metathesis (RCM). While (R)-N-Fmoc-2-(7'-octenyl)alanine (commonly known as R8​ ) is widely used, its analog (R)-N-Fmoc-2-(7'-octenyl)glycine lacks the α -methyl group. This absence reduces steric hindrance at the α -carbon, offering greater backbone flexibility, but leaves the highly reactive 8-carbon terminal alkene side chain equally vulnerable during Solid-Phase Peptide Synthesis (SPPS) cleavage .

Standard Fmoc cleavage conditions must be heavily modified for these sequences. The unactivated terminal alkene is highly susceptible to electrophilic addition, hydration, and radical reactions under strong acidic conditions. This guide establishes a self-validating framework for selecting and executing the optimal cleavage cocktail to preserve the 7'-octenyl group.

Mechanistic Vulnerabilities of the 7'-Octenyl Side Chain

As a Senior Application Scientist, I emphasize that successful peptide cleavage is not about memorizing recipes; it is about managing carbocation kinetics. TFA performs a dual role: cleaving the peptide-linker bond and globally deprotecting side chains (e.g., tBu, Trt, Pbf) .

When a terminal alkene is present, three primary side reactions threaten product integrity:

  • Electrophilic Addition (Alkylation): Carbocations generated from protecting groups (especially t-butyl cations) act as potent electrophiles. If not immediately quenched by a fast hydride donor, they will attack the electron-rich double bond of the 7'-octenyl group.

  • Thiol-Ene Addition: Standard Reagent K utilizes Ethanedithiol (EDT) and thioanisole. Under acidic or ambient light conditions, these thiols can undergo Markovnikov or radical-mediated anti-Markovnikov addition across the terminal alkene, forming irreversible +94 Da (EDT) adducts.

  • Acid-Catalyzed Hydration: Prolonged exposure to high concentrations of water in TFA (>5%) can lead to Markovnikov hydration of the double bond, yielding a +18 Da impurity.

MechanisticPathways Alkene Terminal Alkene (7'-octenyl group) Hydration Acid-Catalyzed Hydration (+18 Da Impurity) Alkene->Hydration Excess H2O Prolonged TFA ThiolEne Thiol-Ene Adduct (+Scavenger Mass) Alkene->ThiolEne EDT / Thioanisole Radical/Acid Carbocation Electrophilic Addition (+tBu, +Trt) Alkene->Carbocation Insufficient TIPS Intact Intact Alkene (Desired Product) Alkene->Intact Optimized Scavengers (TIPS/H2O)

Mechanistic pathways of side reactions affecting the 7'-octenyl terminal alkene during TFA cleavage.

Scavenger Selection and Quantitative Impact

To prevent these side reactions, Triisopropylsilane (TIPS) is the mandatory primary scavenger. TIPS is a highly efficient hydride donor that quenches carbocations orders of magnitude faster than the alkene can react. In all cases involving unreacted terminal alkenes, the peptide cleavage from the resin should ideally be performed using a 95:2.5:2.5 mixture of TFA:water:TIPS .

However, if your sequence contains oxidation-prone residues (Cys, Met), a thiol is required. In such cases, bulky thiols like 3,6-dioxa-1,8-octanedithiol (DODT) or benzylthiols are preferred over EDT, as steric hindrance reduces their addition rate to the alkene .

Table 1: Impact of Cleavage Cocktails on Alkene Integrity
Cleavage CocktailComposition (v/v)Alkene Integrity (%)Primary Impurity ObservedRecommended Application
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)< 45%Thiol-adducts (+94 Da, +124 Da)NOT RECOMMENDED
Standard Thiol-Free TFA/TIPS/H₂O (95:2.5:2.5)> 95% Trace Hydration (+18 Da)Peptides lacking Cys/Met
High-TIPS TFA/TIPS/H₂O (92.5:5:2.5)> 98% NoneArg(Pbf)-rich peptides
Bulky Thiol (DODT) TFA/TIPS/H₂O/DODT (92.5:2.5:2.5:2.5)~ 88%Trace DODT-adduct (+182 Da)Cys/Met-containing peptides

Workflow and Decision Matrix

CleavageDecisionTree Start Peptide with (R)-2-(7'-octenyl)glycine Ready for Cleavage CheckSeq Does the sequence contain oxidation-prone residues (Cys, Met)? Start->CheckSeq NoOx No Cys/Met CheckSeq->NoOx  No YesOx Contains Cys/Met CheckSeq->YesOx  Yes CocktailA Thiol-Free Cocktail TFA / TIPS / H2O (95:2.5:2.5) 2 hours at 25°C NoOx->CocktailA CocktailB Modified Thiol Cocktail TFA / TIPS / H2O / DODT (92.5:2.5:2.5:2.5) Monitor via LC-MS YesOx->CocktailB Precip Cold Ether Precipitation (-20°C, 3 washes) CocktailA->Precip CocktailB->Precip

Decision tree for selecting optimal TFA cleavage cocktails for terminal alkene-containing peptides.

Step-by-Step Cleavage Protocols

The following protocols are designed as self-validating systems. Causality is built into the steps: by pre-mixing scavengers before adding TFA, we ensure the microenvironment is saturated with hydride donors the exact millisecond carbocations are generated.

Protocol A: Thiol-Free Cleavage (For sequences lacking Cys/Met)

Optimal for standard staple-ready peptides.

Step 1: Resin Preparation (Causality: Prevent formamidinium capping)

  • Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (5 × 3 mL) to remove all traces of Dimethylformamide (DMF).

  • Dry the resin under a gentle stream of nitrogen for 10 minutes. Do not over-dry, as static electricity can cause resin loss.

Step 2: Cocktail Preparation & Cleavage

  • In a glass vial, prepare the cleavage cocktail: 95% TFA, 2.5% TIPS, and 2.5% ultrapure water (v/v).

  • Add the cocktail to the resin (approx. 10 mL per gram of dry resin).

  • Agitate gently on an orbital shaker at room temperature (25°C) for exactly 2 hours. IPQC (In-Process Quality Control): If the sequence contains >3 Arginine residues, extend cleavage to 3 hours, but increase TIPS to 5% to combat the extended exposure.

Step 3: Isolation

  • Filter the cleavage solution through a fritted syringe into a 50 mL centrifuge tube. Wash the resin twice with 1 mL of neat TFA.

  • Add the combined TFA filtrate dropwise into 10 volumes of ice-cold diethyl ether (-20°C).

  • Centrifuge at 4,000 × g for 5 minutes at 4°C. Decant the supernatant.

  • Wash the peptide pellet with cold ether two more times to remove residual TFA and TIPS. Air-dry the pellet briefly before dissolving in ACN/H₂O for lyophilization.

Protocol B: DODT-Modified Cleavage (For sequences containing Cys/Met)

Minimizes thiol-ene side reactions while protecting susceptible residues.

Step 1: Cocktail Preparation

  • Prepare a cocktail of 92.5% TFA, 2.5% TIPS, 2.5% H₂O, and 2.5% DODT. Note: DODT is utilized instead of EDT because its extended ether backbone creates steric bulk, drastically slowing the kinetics of radical addition to the 7'-octenyl group.

Step 2: Controlled Cleavage & Monitoring

  • Add the cocktail to the DCM-washed resin.

  • Agitate at room temperature.

  • Self-Validation Step: At 60 minutes, extract 10 µL of the cleavage mixture, precipitate in 100 µL of cold ether, centrifuge, dissolve in 50% ACN, and analyze via LC-MS.

  • If the target mass is achieved and Pbf groups are removed, terminate the cleavage immediately to prevent DODT-adduct formation (+182 Da). Do not exceed 2 hours.

Step 3: Isolation

  • Proceed with cold ether precipitation as described in Protocol A. Ensure the ether is thoroughly chilled, as DODT can sometimes solubilize smaller peptides if the ether warms up.

References

  • Bird, G. H., Crannell, W. C., & Walensky, L. D. (2011). "Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting." Current Protocols in Chemical Biology.[Link]

  • "Atomistic insight into the essential binding event of ACE2-derived peptides to the SARS-CoV-2 spike protein." Refubium - Freie Universität Berlin.[Link]

  • "TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization." Peptide Chemistry.[Link]

  • "Benzylthiols as scavengers in TFA cleavages of peptide resins." PolyPeptide Group.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Coupling Efficiency of (R)-N-Fmoc-2-(7'-octenyl)glycine

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals experiencing low coupling efficiencies when incorporating the non...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals experiencing low coupling efficiencies when incorporating the non-natural olefinic amino acid, (R)-N-Fmoc-2-(7'-octenyl)glycine, during Solid-Phase Peptide Synthesis (SPPS). This building block is critical for synthesizing hydrocarbon-stapled peptides via ring-closing metathesis (RCM) but requires highly optimized chemistry to couple successfully.

Part 1: The Mechanistic Causality of Coupling Failures

Q: Why does (R)-N-Fmoc-2-(7'-octenyl)glycine consistently show lower coupling efficiency compared to standard natural amino acids? A: The difficulty arises from a dual-threat of steric hindrance and extreme hydrophobicity. The 8-carbon alkenyl side chain (7'-octenyl) is highly lipophilic. When introduced into the polar aprotic environment of standard SPPS (e.g., in Dimethylformamide, DMF), this hydrophobic tail seeks to minimize solvent exposure by interacting with the polystyrene resin matrix or adjacent hydrophobic residues. This localized hydrophobic collapse induces premature β-sheet formation on the resin. Consequently, the N-terminal amine of the growing peptide chain becomes buried and inaccessible. Furthermore, the bulkiness of the side chain sterically shields the activated carbonyl of the (R)-N-Fmoc-2-(7'-octenyl)glycine itself, drastically reducing the kinetics of nucleophilic attack .

Q: Why did my standard HBTU/DIPEA activation fail? A: Aminium-based reagents like HBTU are insufficient for highly sterically hindered non-natural amino acids. They form a relatively stable and less reactive benzotriazole active ester. To overcome the high activation energy barrier imposed by the octenyl chain, you must generate a more reactive intermediate, such as a 7-aza-benzotriazole ester (via HATU/HOAt), or utilize carbodiimide chemistry coupled with highly nucleophilic additives like Oxyma Pure at elevated temperatures .

Part 2: Self-Validating Troubleshooting Workflows

To ensure scientific integrity and prevent the accumulation of deletion sequences, your synthesis must operate as a self-validating system. The workflows below map out the logical progression of troubleshooting and the mechanistic pathways of the coupling environment.

Fig 1. Self-validating troubleshooting workflow for resolving low coupling efficiency.

Fig 2. Mechanistic pathway of peptide aggregation vs. successful coupling under optimized conditions.

Part 3: Optimized Experimental Protocol

Self-Validating Double-Coupling Methodology for Olefinic Amino Acids

This protocol is designed with built-in validation checkpoints to ensure the growing peptide chain is not truncated. We utilize an orthogonal double-coupling strategy: the first coupling relies on carbodiimide chemistry (DIC/Oxyma) to prevent uronium-based capping, and the second utilizes highly reactive uronium chemistry (HATU/HOAt) , .

Step-by-Step Methodology:

  • Resin Preparation & Solvation: Swell the Rink Amide or Wang resin (loading ≤ 0.4 mmol/g to minimize inter-chain aggregation) in a 1:1 mixture of Dichloromethane (DCM) and N-Methyl-2-pyrrolidone (NMP) for 30 minutes. Causality: NMP is a superior chaotropic solvent compared to DMF, effectively disrupting hydrogen bonds that lead to β-sheet formation.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 2 × 10 minutes. Wash thoroughly with NMP (5 × 1 min).

  • Primary Coupling (DIC/Oxyma):

    • In a separate vial, dissolve 4.0 equivalents of (R)-N-Fmoc-2-(7'-octenyl)glycine and 4.0 equivalents of Oxyma Pure in NMP.

    • Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Allow 2 minutes for pre-activation.

    • Add the mixture to the resin. React at 60 °C for 120 minutes with continuous agitation .

  • First Validation Checkpoint: Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines). If the beads remain blue/green (indicating unreacted amines), proceed immediately to Step 5.

  • Secondary Coupling (HATU/HOAt):

    • Dissolve 3.0 equivalents of the amino acid, 3.0 equivalents of HATU, and 3.0 equivalents of HOAt in NMP.

    • Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Add to the resin and react at 60 °C for an additional 120 minutes.

  • Final Validation & Capping: Repeat the Kaiser test. If coupling is >95% complete (colorless beads), proceed to the next cycle. If trace unreacted amines remain, cap the sequence using Acetic Anhydride/DIPEA/NMP (1:2:7) for 15 minutes to prevent deletion sequences in the final product.

Part 4: Quantitative Data & Reagent Selection

To optimize your synthesis, refer to the following comparative data on coupling reagents specifically tested for long-chain olefinic amino acids.

Coupling Reagent SystemEquivalents (AA/Reagent/Base)SolventTemp (°C)Time (min)Expected Coupling EfficiencyPrimary Mechanism of Action
HBTU / DIPEA 5 / 5 / 10DMF2560< 40%Forms standard Bt-ester; highly susceptible to steric hindrance.
DIC / Oxyma Pure 4 / 4 / 0NMP6012080 - 85%Forms highly reactive, less sterically hindered ester; prevents guanidinylation.
HATU / HOAt / DIPEA 3 / 3 / 6NMP60180> 95%Neighboring group effect of nitrogen in At-ester accelerates nucleophilic attack.
PyAOP / DIPEA 4 / 4 / 8NMP/TFE2512085 - 90%Phosphonium-based; ideal if the N-terminus is a secondary amine (e.g., N-methylated).

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use microwave-assisted SPPS for (R)-N-Fmoc-2-(7'-octenyl)glycine? A: Yes. Microwave heating (typically 75 °C for 10-15 minutes) is highly effective for overcoming the activation energy barrier of bulky amino acids. However, ensure that your resin and the specific peptide sequence can tolerate elevated temperatures without undergoing aspartimide formation or epimerization. If using microwave SPPS, DIC/Oxyma is preferred over HATU to prevent uronium-induced chain termination at high temperatures.

Q: I am observing a mass corresponding to a truncated peptide that stops exactly at the residue before the octenylglycine. What is happening? A: This is a classic signature of complete coupling failure due to sequence-dependent aggregation. If the preceding residues are also hydrophobic (e.g., Leu, Ile, Val), the sequence has likely collapsed. To troubleshoot, add chaotropic agents directly to your coupling mixture: 20% Trifluoroethanol (TFE) by volume or 0.1 M Lithium Chloride (LiCl) in NMP. These additives disrupt the intermolecular hydrogen bonding network of the peptide-resin complex .

Q: Does the stereochemistry (R vs. S) of the octenylglycine affect the coupling efficiency? A: The absolute stereochemistry (R or S) does not significantly alter the inherent coupling kinetics, as the steric bulk of the 7'-octenyl chain is the primary limiting factor. However, the stereochemistry dictates the helical propensity of the final stapled peptide. Ensure you are using the correct enantiomer for your specific i,i+7 macrocyclization design.

References

  • Bird, G. H., Crabtree, T. W., Kawamoto, S. A., et al. (2011). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Current Protocols in Chemical Biology, 3(3), 99-117. URL:[Link]

  • Chang, Y. S., Graves, B., Guerlavais, V., et al. (2013). Stapled α-helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy. Proceedings of the National Academy of Sciences, 110(36), E3445-E3454. URL:[Link]

  • Jiang, W., Wang, X., Zhang, Z., et al. (2022). Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression. Theranostics, 12(12), 5488-5503. URL:[Link]

Optimization

Technical Support Center: Troubleshooting (R)-N-Fmoc-2-(7'-octenyl)glycine Metathesis

Introduction to i, i+7 Peptide Stapling (R)-N-Fmoc-2-(7'-octenyl)glycine , commonly referred to as Fmoc-R8-OH , is an unnatural amino acid featuring an 8-carbon terminal alkene side chain. It is heavily utilized in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to i, i+7 Peptide Stapling

(R)-N-Fmoc-2-(7'-octenyl)glycine , commonly referred to as Fmoc-R8-OH , is an unnatural amino acid featuring an 8-carbon terminal alkene side chain. It is heavily utilized in drug development to construct all-hydrocarbon "stapled" peptides. When paired with Fmoc-S5-OH at the i and i+7 positions, a Ruthenium-catalyzed Ring-Closing Metathesis (RCM) reaction cross-links the side chains, locking the peptide into a highly stable α-helical conformation[1].

While this methodology is robust, the metathesis step is highly susceptible to side reactions, including double-bond isomerization, intermolecular oligomerization, and premature catalyst degradation. This guide provides field-proven troubleshooting strategies to minimize these side reactions and maximize your cyclic peptide yield.

Metathesis Reaction Pathways

MetathesisPathways Linear Linear Peptide (Fmoc-R8-OH + Fmoc-S5-OH) RuCat Ru-Catalyst (Grubbs/Hoveyda-Grubbs) Linear->RuCat Desired Desired i, i+7 Staple (Ring-Closing Metathesis) RuCat->Desired Optimal Conditions Isomer Isomerization (Des-alkenyl / Truncated) RuCat->Isomer Ru-Hydride Formation Oligo Oligomerization (Intermolecular Cross-Metathesis) RuCat->Oligo High Concentration

Reaction pathways of Fmoc-R8-OH metathesis highlighting desired stapling vs. common side reactions.

FAQ 1: Double-Bond Isomerization (The "Des-alkenyl" Problem)

Q: Why am I seeing truncated mass products (e.g., -14 Da, -28 Da) after my stapling reaction?

A: These mass shifts are the hallmark of double-bond isomerization. During the metathesis cycle, Ruthenium catalysts (like Grubbs I or II) can thermally decompose into Ru-hydride species. These hydrides act as secondary catalysts that promote the migration of the terminal double bond inward along the carbon chain. Once the double bond migrates, it forms an internal olefin that is sterically hindered and fails to undergo RCM. Upon final cleavage, this results in truncated "des-alkenyl" (desallyl or desoctenyl) side products[2].

The Fix: Introduce a benzoquinone derivative to the reaction mixture to act as a Ru-hydride scavenger. However, the choice of benzoquinone is critical. While standard 1,4-benzoquinone effectively stops isomerization, it also severely poisons the primary metathesis catalyst, leading to poor overall conversion. Using an electron-deficient variant, such as 2,6-dichloro-1,4-benzoquinone , provides the optimal balance: it aggressively scavenges hydrides without neutralizing the Ruthenium catalyst[2].

Table 1: Effect of Additives on Isomerization and RCM Yield
Additive (20 mol%)Isomerization / Des-alkenyl (%)RCM Conversion (%)Mechanistic Effect
None > 30%50 - 60%Ru-hydride accumulation drives bond migration.
1,4-Benzoquinone < 5%< 30%Suppresses both isomerization and catalyst activity.
Phenol ~ 15%~ 60%Mild suppression; insufficient for complex peptides.
2,6-Dichloro-1,4-benzoquinone < 5% > 80% Optimal hydride scavenging; maintains Ru activity.

(Data synthesized from optimization studies on Ru-catalyzed peptide metathesis[2])

FAQ 2: Intermolecular Oligomerization

Q: My mass spec shows dimers and high molecular weight polymers instead of the intramolecular staple. How do I fix this?

A: Oligomerization occurs when intermolecular cross-metathesis outcompetes the desired intramolecular ring-closing metathesis. This is fundamentally a kinetic issue driven by local peptide concentration and poor resin solvation. If peptide chains are physically too close to one another, the catalyst will stitch two different chains together rather than cyclizing a single chain.

The Fix:

  • Enforce Pseudo-Dilution: Always perform RCM while the peptide is still attached to the solid support. The resin matrix physically separates the chains, creating a state of "pseudo-dilution" that heavily favors intramolecular cyclization[3].

  • Optimize Resin Swelling: Use low-loading resins (0.3 - 0.4 mmol/g). Before adding the catalyst, swell the resin thoroughly in 1,2-dichloroethane (DCE). Poorly swollen resin collapses, forcing peptide chains into close proximity.

  • Disrupt Aggregation: If your sequence is highly hydrophobic, intermolecular hydrogen bonding can cause aggregation even on the resin. Adding a chaotropic salt (e.g., 0.4 M LiCl in DMF) prior to the DCE wash can disrupt these β-sheet-like aggregates, freeing the side chains for cyclization.

FAQ 3: Catalyst Degradation and Incomplete Conversion

Q: The reaction stalls at 50% conversion even with prolonged heating. Should I just add more Grubbs I catalyst?

A: No. Simply dumping more 1st-generation Grubbs catalyst into the vessel often leads to more side reactions (like the isomerization mentioned above) rather than higher conversion. Grubbs I and II catalysts are thermally unstable at elevated temperatures (>40°C) and will rapidly degrade before the reaction can reach completion[2].

The Fix: Switch to the Hoveyda-Grubbs II (HG II) catalyst. HG II features an isopropoxy ether chelated to the metal center, which provides significantly higher thermal stability compared to the coordinated phosphine ligand in standard Grubbs II[2]. This allows you to safely push the reaction at 40°C–50°C (or under microwave irradiation) without destroying the catalyst. Additionally, continuously bubbling Argon or Nitrogen gas through the solvent removes ethylene gas (the reaction byproduct), driving the equilibrium forward according to Le Chatelier's principle[4].

Optimized Protocol: On-Resin RCM for Fmoc-R8-OH / Fmoc-S5-OH

This self-validating workflow integrates pseudo-dilution, thermal stability, and isomerization suppression to ensure high-fidelity stapling.

RCMWorkflow Step1 1. Resin Prep Wash & Swell in DCE (Argon atm) Step2 2. Catalyst Mix Hoveyda-Grubbs II + Benzoquinone in DCE Step1->Step2 Step3 3. Metathesis 40°C, 2h Argon bubbling Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Cleavage TFA/Scavengers Step4->Step5

Optimized step-by-step workflow for on-resin ring-closing metathesis.

Step-by-Step Methodology
  • Resin Preparation: Following the coupling of the final amino acid and Fmoc deprotection, wash the linear peptide-resin (containing Fmoc-R8-OH and Fmoc-S5-OH) with DCM (3 × 5 mL) and dry under vacuum for 15 minutes.

  • Swelling for Pseudo-Dilution: Transfer the resin to a fritted reaction vessel. Swell the resin in anhydrous, degassed 1,2-Dichloroethane (DCE) for 30 minutes under an Argon atmosphere[4].

  • Catalyst Solution Preparation: In a dry, Argon-purged vial, dissolve Hoveyda-Grubbs II catalyst (20 mol% relative to peptide loading) and 2,6-dichloro-1,4-benzoquinone (20 mol%) in 2 mL of degassed DCE.

  • Reaction Execution: Drain the swelling solvent and immediately add the catalyst solution to the resin. Bubble Argon gas gently through the suspension from the bottom of the frit. This agitates the resin and continuously purges the generated ethylene gas[4].

  • Incubation: Heat the reaction vessel to 40°C for 2 hours. (Note: If using a microwave peptide synthesizer, run at 50°C for 15 minutes).

  • Washing: Drain the dark reaction mixture. Wash the resin extensively to remove Ruthenium byproducts: DCE (3x), DCM (3x), and MeOH (3x). The resin should return to a pale yellow/off-white color.

  • Cleavage: Proceed to standard global deprotection and cleavage using a TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

Sources

Troubleshooting

Overcoming steric hindrance when coupling (R)-N-Fmoc-2-(7'-octenyl)glycine

Welcome to the Technical Support Center. This guide is designed for peptide chemists, researchers, and drug development professionals facing synthetic bottlenecks when incorporating (R)-N-Fmoc-2-(7'-octenyl)glycine (a bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for peptide chemists, researchers, and drug development professionals facing synthetic bottlenecks when incorporating (R)-N-Fmoc-2-(7'-octenyl)glycine (a bulky, unnatural alkenyl amino acid frequently utilized in hydrocarbon peptide stapling) during Solid-Phase Peptide Synthesis (SPPS).

Below, we detail the mechanistic causes of coupling failures, provide field-proven troubleshooting FAQs, and outline self-validating experimental protocols to ensure high-fidelity synthesis.

Diagnostic Workflow: Resolving Steric Hindrance in SPPS

Workflow A Assess Coupling (Kaiser Test) B Incomplete (Blue Beads) A->B Failed F Complete (Yellow Beads) A->F Success C Switch Activator (DIC/Oxyma or HATU) B->C D Apply MW Heating (75°C - 90°C) C->D If still incomplete C->F Resolved E Double Coupling + Capping D->E If subsequent AA fails D->F Resolved E->F Resolved

Diagnostic workflow for troubleshooting sterically hindered amino acid couplings.

Frequently Asked Questions (FAQs)

Q1: Why does (R)-N-Fmoc-2-(7'-octenyl)glycine consistently fail to couple completely using standard SPPS conditions? A: The difficulty is rooted in thermodynamics and physical geometry. The 8-carbon alkenyl chain is highly hydrophobic and flexible. In polar aprotic solvents like DMF, these aliphatic chains undergo hydrophobic collapse or induce localized β -sheet-like aggregation on the resin. This physically shields the activated carboxylate. Standard carbodiimide/benzotriazole chemistry (e.g., HBTU/HOBt) at room temperature lacks the kinetic energy to overcome this massive steric and aggregative barrier.

Q2: Which coupling reagents provide the highest efficiency for this specific building block? A: Transitioning away from standard benzotriazole-based reagents (HBTU/TBTU) is critical. We recommend the DIC/Oxyma Pure system. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) combined with DIC exhibits exceptional performance for bulky amino acids, minimizing epimerization while maximizing reaction rates[1]. Alternatively, HATU/HOAt provides a highly reactive 7-azabenzotriazole active ester, which is excellent for driving sterically congested couplings to completion.

Q3: How does microwave-assisted SPPS (MW-SPPS) resolve aggregation issues? A: Microwave irradiation directly excites the dipole moments of the solvent and the peptide backbone. This rapid, volumetric dielectric heating disrupts both intra- and intermolecular hydrogen bonding networks that cause resin aggregation[2]. By elevating the reaction temperature to 60°C–90°C, the thermodynamic barrier imposed by the bulky 7'-octenyl side chain is overcome, significantly increasing the coupling kinetics[3].

Q4: I successfully coupled the (R)-N-Fmoc-2-(7'-octenyl)glycine, but the next amino acid in the sequence is failing. Why? A: This is a classic manifestation of the "steric umbrella" effect. Once the bulky octenylglycine is attached and Fmoc-deprotected, its long aliphatic side chain folds over and creates a steric shield over its own α -amine. The incoming activated amino acid struggles to access this nucleophile. This requires a double-coupling strategy with highly reactive active esters (like HATU) and extended reaction times (e.g., up to 2 hours)[3].

Quantitative Data: Coupling Efficiency Comparison

The table below summarizes the expected coupling efficiencies for bulky alkenyl amino acids based on empirical optimization data.

Coupling StrategyReagentsTemperatureReaction TimeTypical Coupling Efficiency
Conventional SPPS HBTU / DIEA25°C (RT)60 min< 40% (Severe Deletions)
Extended Conventional HATU / DIEA25°C (RT)120 min60 - 75%
Mild Microwave SPPS DIC / Oxyma Pure60°C20 - 120 min> 90%
Aggressive Microwave SPPS DIC / Oxyma Pure90°C2 - 5 min> 98% (Near Quantitative)

Step-by-Step Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include mandatory analytical checkpoints to prevent the propagation of errors (deletion sequences) during synthesis.

Protocol A: Microwave-Assisted Coupling of (R)-N-Fmoc-2-(7'-octenyl)glycine

This protocol utilizes high-temperature kinetics to overcome initial steric hindrance[4].

  • Resin Swelling: Swell the resin (e.g., Rink Amide) in NMP for 20 minutes. Note: NMP is preferred over DMF for bulky hydrophobic residues due to superior solvation properties.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5×).

    • Self-Validation Checkpoint: Perform a Kaiser test. The resin beads must turn dark blue, confirming the presence of free primary amines.

  • Activation: In a separate vial, dissolve 5 equivalents of (R)-N-Fmoc-2-(7'-octenyl)glycine and 5 equivalents of Oxyma Pure in NMP (0.2 M concentration). Add 10 equivalents of DIC. Stir for 1 minute to pre-activate the ester.

  • Microwave Coupling: Transfer the activated mixture to the resin. Apply microwave irradiation to maintain the reaction at 90°C for 2 to 5 minutes[4]. (If using a manual synthesizer without microwave capabilities, utilize a heat block at 60°C for 2 hours[3]).

  • Validation: Wash the resin with DMF (5×). Perform a Kaiser test. A yellow/colorless result indicates successful coupling. If the beads are slightly green/blue, proceed to Protocol B.

Protocol B: Overcoming the "Steric Umbrella" (Coupling the Subsequent Amino Acid)

This protocol is used when coupling the amino acid that directly follows the bulky (R)-N-Fmoc-2-(7'-octenyl)glycine.

  • Deprotection: Remove the Fmoc group from the newly coupled (R)-N-Fmoc-2-(7'-octenyl)glycine using 20% piperidine in DMF. Wash with DMF (5×).

  • First Coupling Cycle: Add 5 eq of the next Fmoc-amino acid, 5 eq HATU, and 10 eq DIEA in NMP. React at 60°C for 60 minutes.

  • Drain (Do Not Wash): Drain the reaction solution but do not wash the resin. Retaining the microenvironment prevents the hydrophobic chain from collapsing back over the amine.

  • Second Coupling Cycle: Immediately add a fresh batch of activated amino acid (5 eq AA, 5 eq HATU, 10 eq DIEA) and react for another 60 minutes at 60°C.

  • Capping (Critical Self-Validation Step): Wash the resin (5× DMF). Treat with a solution of 10% acetic anhydride and 10% DIEA in DMF for 10 minutes.

    • Causality: This permanently acetylates any unreacted amines. It ensures that any failed couplings result in easily separable, truncated sequences rather than complex, full-length deletion peptides that are nearly impossible to separate during downstream RP-HPLC purification.

References

  • Chapter 5: Microwave-assisted Peptide Synthesis - Books | The Royal Society of Chemistry | 2

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids | CEM Corporation | 1

  • Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression | PMC | 3

  • De-risking drug discovery of intracellular targeting peptides: screening strategies to eliminate false-positive hits | bioRxiv | 4

Sources

Optimization

Optimizing Grubbs catalyst concentration for (R)-N-Fmoc-2-(7'-octenyl)glycine stapling

Welcome to the Technical Support Center for hydrocarbon peptide stapling. This guide is specifically engineered for researchers and drug development professionals optimizing Ring-Closing Metathesis (RCM) using (R)-N-Fmoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for hydrocarbon peptide stapling. This guide is specifically engineered for researchers and drug development professionals optimizing Ring-Closing Metathesis (RCM) using (R)-N-Fmoc-2-(7'-octenyl)glycine (commonly designated as R8​ ) and its standard pairing partner, (S)-N-Fmoc-2-(4'-pentenyl)glycine ( S5​ ).

When positioned at an i,i+7 interval, the R8​ and S5​ unnatural amino acids cross-link to stabilize two complete α -helical turns[1]. However, the success of this macrocyclization is highly dependent on the precise calibration of Grubbs catalyst concentration. This guide provides field-proven methodologies, causality-driven troubleshooting, and optimization matrices to ensure high-yield stapling while suppressing deleterious side reactions.

Self-Validating Experimental Protocol: On-Resin RCM

To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to final cleavage without confirming the -28 Da mass shift via the intermediate micro-cleavage step.

Step 1: Sequence Assembly & Protection Strategy Synthesize the linear peptide using standard Fmoc-Solid Phase Peptide Synthesis (SPPS). Incorporate Fmoc- R8​ -OH at position i and Fmoc- S5​ -OH at position i+7 [1]. Critical Causality: Ensure the N-terminal Fmoc group remains intact before initiating RCM. A free N-terminal amine can coordinate with the ruthenium center of the Grubbs catalyst, prematurely deactivating it and halting the metathesis cycle[2].

Step 2: Optimal Solvent Swelling Wash the peptidyl-resin with anhydrous 1,2-dichloroethane (DCE) three times. Swell the resin in DCE for 30 minutes. Critical Causality: DCE is the solvent of choice because it maximally swells the polystyrene resin matrix—exposing the sterically hindered olefin side chains—without coordinating to and poisoning the ruthenium catalyst (a common failure point when using DMF)[2].

Step 3: Catalyst Preparation (10–20 mM) Dissolve Grubbs 1st Generation Catalyst (Grubbs I) in anhydrous DCE to a final concentration of 10 to 20 mM. Critical Causality: The catalyst must be prepared immediately before use. Ruthenium alkylidene complexes degrade rapidly in solution upon exposure to trace oxygen, moisture, or light. A fresh solution will appear deep purple; degradation is visually indicated by a shift to a muddy brown color[2].

Step 4: Iterative Metathesis Cycling Add the catalyst solution to the resin. Sparge the reaction vessel with nitrogen gas for 2 hours at room temperature. Drain the vessel, wash with DCE, and repeat the 2-hour cycle with a freshly prepared catalyst solution. Critical Causality: Nitrogen bubbling provides gentle, continuous agitation without mechanically shearing the resin beads, while simultaneously driving the reaction forward by purging the ethylene gas byproduct (Le Chatelier's principle)[3]. Two iterative cycles are required because the catalyst has a finite turnover number and degrades over time; refreshing the catalyst yields exponentially higher conversion than a single prolonged exposure[4].

Step 5: Micro-Cleavage Validation Withdraw ~1 mg of the reacted resin. Wash with DCM and treat with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 1 hour. Analyze the supernatant via LC-MS. Validation Metric: A successful i,i+7 macrocyclization is confirmed by a mass shift of exactly -28 Da (loss of one ethylene molecule, C2​H4​ ) relative to the linear precursor[2].

Quantitative Optimization Matrix

Selecting the correct catalyst concentration is a balancing act between achieving full conversion and triggering unwanted side reactions. Use the matrix below to calibrate your workflow.

Catalyst ConcentrationMetathesis CyclesCyclization Yield (%)Dimerization RiskIsomerization RiskClinical/Bench Recommendation
< 5 mM 1 x 2h< 30%LowLowSub-optimal. Results in incomplete conversion; linear precursor dominates.
10 - 20 mM (Grubbs I) 2 x 2h > 95% Low Low Optimal. Standard baseline for i,i+7 ( R8​ / S5​ ) stapling[4].
30 - 50 mM 2 x 2h> 90%HighModerateAvoid. Excess ruthenium promotes intermolecular cross-metathesis.
20 mM (Grubbs II) 1 x 2h (Microwave)> 90%ModerateHighSituational. Use only for highly sterically hindered sequences. Requires strict temperature control[5].

Workflows & Decision Logic

RCM_Optimization Start Linear Peptide on Resin (Fmoc-R8 & Fmoc-S5) Swell Swell in DCE (15-30 min) Start->Swell Catalyst Add Grubbs Catalyst (Optimize Concentration) Swell->Catalyst LowConc < 5 mM Low Concentration Catalyst->LowConc OptConc 10 - 20 mM Optimal Concentration Catalyst->OptConc HighConc > 20 mM High Concentration Catalyst->HighConc ResultLow Incomplete RCM (Linear Precursor Remains) LowConc->ResultLow ResultOpt High Yield i, i+7 Stapled Peptide OptConc->ResultOpt ResultHigh Side Reactions (Dimerization, Isomerization) HighConc->ResultHigh

Caption: Workflow for optimizing Grubbs catalyst concentration during on-resin peptide stapling.

Troubleshooting_Logic Issue LC-MS Analysis of Test Cleavage Mass1 Mass = Linear Peptide Issue->Mass1 Incomplete Mass2 Mass = Expected - 28 Da Issue->Mass2 Success Mass3 Mass = 2x Expected - 28 Da Issue->Mass3 Dimerization Mass4 Mass = Expected - 28 Da (Multiple Peaks) Issue->Mass4 Isomerization Action1 Increase Catalyst to 10-20 mM Repeat RCM Cycle Mass1->Action1 Action2 Proceed to Deprotection & Final Cleavage Mass2->Action2 Action3 Decrease Catalyst Conc. Reduce Resin Swelling Density Mass3->Action3 Action4 Switch to Grubbs I Lower Temperature Mass4->Action4

Caption: LC-MS diagnostic logic for identifying and resolving RCM side reactions.

Troubleshooting & FAQs

Q: Why do we specifically pair R8​ with S5​ instead of using two S5​ residues for an i,i+7 staple? A: The selection is dictated by the stereochemical and geometric constraints of the α -helix. An i,i+7 staple spans exactly two helical turns, covering a distance of approximately 11 Å. The 11-carbon hydrocarbon bridge formed by joining R8​ (8 carbons) and S5​ (5 carbons)—minus the 2 carbons lost as ethylene—perfectly matches this pitch. Furthermore, the specific (R) and (S) stereocenters ensure that both olefinic side chains project outward toward the same face of the helix, minimizing steric strain during cyclization[1].

Q: My micro-cleavage LC-MS shows a mass exactly twice that of the expected stapled peptide. What caused this? A: You are observing intermolecular dimerization (cross-metathesis between two adjacent peptide chains on the resin). This occurs when the local concentration of reactive olefins is too high. Solution: Ensure your Grubbs catalyst concentration does not exceed 20 mM. If the issue persists at 10 mM, the resin substitution level is likely too high (peptides are too close together). Switch to a lower-loading resin (e.g., 0.2 - 0.3 mmol/g) to physically isolate the peptide chains during the metathesis step.

Q: I achieved the correct -28 Da mass shift, but my HPLC chromatogram shows multiple closely eluting peaks with identical masses. Why? A: This is a classic signature of double-bond migration (isomerization). During the RCM cycle, ruthenium hydride species can form as degradation byproducts. These hydrides catalyze the migration of the double bond along the hydrocarbon chain, creating a mixture of structural isomers with identical masses[6]. Solution: This side reaction is highly prevalent when using the highly active Grubbs 2nd Generation (Grubbs II) catalyst. Revert to Grubbs 1st Generation (Grubbs I) at 10-20 mM, which is significantly less prone to promoting isomerization[6].

Q: Why is my i,i+7 cyclization incomplete even after 4 hours of continuous reaction? A: Ruthenium catalysts have a limited lifespan in solution. A single 4-hour incubation is less effective than two 2-hour incubations because the catalyst degrades into inactive "ruthenium black" before the reaction reaches completion. Solution: Always use an iterative cycling approach. Drain the reaction vessel after 2 hours, wash the resin with DCE to remove degraded catalyst, and introduce a freshly dissolved 10-20 mM catalyst solution[4].

Q: How do I completely remove ruthenium contamination from my final cleaved peptide? A: Ruthenium byproducts can tightly adhere to the hydrophobic staple, causing the cleaved peptide to appear brown or green. Solution: Before cleaving the peptide from the resin, wash the resin extensively with a solution of 1 M DMSO in DMF, followed by a wash with 10% (v/v) diisopropylethylamine (DIPEA) in DMF. These reagents coordinate and wash away residual ruthenium. Final trace metals will be removed during standard Reverse-Phase HPLC (RP-HPLC) purification.

Sources

Troubleshooting

Resolving incomplete Fmoc deprotection of (R)-N-Fmoc-2-(7'-octenyl)glycine

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals encountering sequence truncation or stalling during the Solid-Phase Peptide Sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals encountering sequence truncation or stalling during the Solid-Phase Peptide Synthesis (SPPS) of hydrocarbon-stapled peptides, specifically when utilizing the highly hydrophobic unnatural amino acid (R)-N-Fmoc-2-(7'-octenyl)glycine (commonly denoted as the R8 building block).

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does Fmoc deprotection fail or stall specifically after coupling (R)-N-Fmoc-2-(7'-octenyl)glycine? A: The failure is a compounding effect of severe steric hindrance and solvent-induced hydrophobic collapse. (R)-N-Fmoc-2-(7'-octenyl)glycine is an α,α -disubstituted amino acid used to form i,i+7 all-hydrocarbon staples via ruthenium-catalyzed ring-closing metathesis . The long 7-carbon aliphatic chain introduces intense local hydrophobicity. In polar SPPS solvents like DMF, these aliphatic chains repel the solvent and undergo hydrophobic collapse, driving the growing peptide into aggregated, β -sheet-like secondary structures . This aggregation physically buries the N-terminus, preventing standard deprotection bases (like piperidine) from diffusing to the Fmoc group.

Q2: How can I chemically modify my deprotection cocktail to overcome this barrier? A: You must switch to a stronger base system, specifically by incorporating DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) . Causality: Fmoc removal proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. The rate-determining step is the abstraction of the acidic proton at the 9-position of the fluorenyl ring . Standard 20% piperidine is often insufficiently basic to rapidly abstract this proton when the N-terminus is sterically shielded. DBU is a significantly stronger base and drastically accelerates this proton abstraction. Critical Note: DBU is non-nucleophilic. If used alone, the resulting dibenzofulvene (DBF) byproduct would remain highly reactive and re-alkylate your free amine. Therefore, you must retain a nucleophile (like piperidine or piperazine) in the cocktail to act as a DBF scavenger , .

Q3: What physical parameters can I adjust if chemical modifications are insufficient? A: If a DBU-spiked cocktail still yields incomplete deprotection, you must disrupt the hydrogen-bonding network causing the aggregation.

  • Elevated Temperature: Utilize microwave-assisted SPPS at 65°C–75°C. Thermal energy directly disrupts on-resin aggregation and increases the kinetic rate of the E1cB elimination .

  • Solvent Polarity: Switch the solvent from 100% DMF to a 1:1 mixture of DMF and NMP (N-Methyl-2-pyrrolidone), or add 1-5% DMSO to the deprotection cocktail. These solvents are superior at solvating hydrophobic aliphatic chains.

Part 2: Quantitative Data Presentation

To select the optimal deprotection strategy, compare the empirical performance of various cocktails against sterically hindered, hydrophobic sequences.

Deprotection CocktailPrimary Mechanism of ActionRelative Deprotection Rate (Hindered N-Terminus)Risk of Aspartimide FormationRecommended Use Case
20% Piperidine in DMF Weak base + Nucleophilic scavengerBaseline (1x)LowStandard linear peptides without α,α -disubstituted residues.
20% Piperidine + 2% DBU in DMF Strong base (DBU) accelerates proton abstraction; Piperidine scavenges DBFFast (~4x)High (if Asp is present)Highly hydrophobic sequences; post-R8 coupling .
5% Piperazine + 2% DBU in DMF Strong base (DBU) + Less toxic/odorous scavenger (Piperazine)Very Fast (~5x)ModerateSafer alternative to piperidine; excellent for stapled peptides .
20% Piperidine in DMF (Microwave, 75°C) Thermal disruption of β -sheet aggregationUltra-Fast (~10x)HighSevere aggregation; sequences >20 amino acids .

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology incorporates real-time UV-Vis monitoring. This creates a self-validating system where the protocol mathematically proves its own success before allowing you to proceed to the next coupling step .

Workflow: DBU-Enhanced Deprotection with UV-Vis Validation

  • Cocktail Preparation: Prepare a fresh solution of 2% DBU and 20% Piperidine in anhydrous DMF (v/v). Note: Do not store this mixture for more than 48 hours as it degrades.

  • Primary Deprotection: Drain the synthesis vessel. Add 5 mL of the deprotection cocktail per gram of resin. Agitate via nitrogen bubbling for 5 minutes .

  • Filtrate Collection: Drain the reaction vessel and save the filtrate in a volumetric flask.

  • Secondary Deprotection: Add another 5 mL of the cocktail and agitate for 10 minutes . Drain and pool this filtrate with the first.

  • Self-Validation (UV-Vis Quantification):

    • Dilute a 100 µL aliquot of the pooled filtrate into 10 mL of DMF.

    • Measure the absorbance at 301 nm using a UV-Vis spectrophotometer. This specifically measures the DBF-piperidine adduct ( ϵ≈7800 L⋅mol−1⋅cm−1 ) .

    • Causality Check: Calculate the total moles of DBF released. If the yield is <95% of your theoretical resin loading, the deprotection is incomplete. Action: Execute a third deprotection cycle for 15 minutes at 50°C before proceeding.

  • Resin Washing: Wash the resin thoroughly with DMF (6 × 1 min) to remove all traces of DBU, which would otherwise prematurely deprotect the next incoming amino acid.

Part 4: Troubleshooting Workflow Visualization

The following logical matrix dictates the decision-making process when encountering Fmoc deprotection failures.

G Start Incomplete Fmoc Deprotection Detected (UV-Vis/LC-MS) CheckSeq Is (R)-N-Fmoc-2-(7'-octenyl)glycine (R8) present? Start->CheckSeq Standard Standard Optimization (Fresh Piperidine, longer time) CheckSeq->Standard No Aggreg Hydrophobic Aggregation & Steric Hindrance Identified CheckSeq->Aggreg Yes ChemOpt Chemical Optimization: Add 2% DBU to 20% Piperidine Aggreg->ChemOpt PhysOpt Physical Optimization: Elevate Temp (65°C) or Microwave Aggreg->PhysOpt Monitor Monitor DBF Adduct at 301 nm Ensure Plateau Reached ChemOpt->Monitor PhysOpt->Monitor Success Proceed to Next Amino Acid Coupling Monitor->Success

Workflow for diagnosing and resolving incomplete Fmoc deprotection in sterically hindered peptides.

Part 5: References

  • Improved Preparation of Amyloid-β Peptides Using DBU as Nα-Fmoc Deprotection Reagent . ResearchGate. 1

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? . PubMed Central (PMC).2

  • Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis . RSC Advances.3

  • Fmoc Deprotection Monitoring: UV–Vis & Color Approaches . Peptide Chemistry. 4

  • Peptidomimetic macrocycles (EP2822572B1) . Google Patents. 5

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry . AAPPTec. 6

Sources

Reference Data & Comparative Studies

Validation

(R)-N-Fmoc-2-(7'-octenyl)glycine vs (S)-N-Fmoc-2-(4'-pentenyl)glycine in peptide stapling

Comprehensive Comparison Guide: (R)-N-Fmoc-2-(7'-octenyl)glycine vs. (S)-N-Fmoc-2-(4'-pentenyl)glycine in All-Hydrocarbon Peptide Stapling Executive Summary & Mechanistic Foundations As a Senior Application Scientist in...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: (R)-N-Fmoc-2-(7'-octenyl)glycine vs. (S)-N-Fmoc-2-(4'-pentenyl)glycine in All-Hydrocarbon Peptide Stapling

Executive Summary & Mechanistic Foundations

As a Senior Application Scientist in peptide therapeutics, I frequently encounter misconceptions regarding the interchangeability of olefinic building blocks. (R)-N-Fmoc-2-(7'-octenyl)glycine (commonly referred to as Fmoc-R8 ) and (S)-N-Fmoc-2-(4'-pentenyl)glycine (Fmoc-S5 ) are not competing products; they are complementary, structurally distinct tools designed to stabilize specific geometries of the α -helix .

Nomenclature Note: While often cataloged as "glycine" derivatives, standard all-hydrocarbon stapling utilizes their α -methylated forms (i.e., α -methyl- α -alkenylglycine). The addition of the α -methyl group is a critical design choice: it restricts the Ramachandran dihedral angles ( ϕ,ψ ), pre-organizing the peptide backbone into a helical conformation even before macrocyclization occurs .

The Causality of Staple Design: Pitch, Length, and Stereochemistry

The selection between R8 and S5 is strictly dictated by the target helical pitch and the spatial geometry required to bridge the helix:

  • The i,i+4 Staple (One Helical Turn) : An α -helix completes one turn every 3.6 residues. Bridging the i and i+4 positions requires an 8-carbon tether. This is achieved by pairing two S5 residues. The S-configuration at both positions ensures the 5-carbon pentenyl chains project from the same face of the helix. Ring-closing metathesis (RCM) expels ethylene (2 carbons), yielding the optimal 8-carbon bridge [[1]]([Link]).

  • The i,i+7 Staple (Two Helical Turns) : Bridging two full turns requires an 11-carbon tether. This necessitates pairing one R8 (8-carbon chain) with one S5 (5-carbon chain). Crucially, the i position must utilize the R-configuration (R8) to invert the stereocenter, forcing the longer octenyl chain to point "backward" toward the S-configured S5 at i+7 . RCM yields a perfectly tensioned 11-carbon bridge .

Comparative Data & Performance Metrics

The choice of staple profoundly impacts the pharmacokinetics and pharmacodynamics of the resulting therapeutic. The i,i+7 (R8/S5) staple generally provides superior helicity and protease resistance due to the longer, more hydrophobic hydrocarbon shield spanning two full turns. This extended hydrophobic face is highly effective for disrupting challenging protein-protein interactions (PPIs), such as the MDM2/p53 complex targeted by clinical-stage stapled peptides like ATSP-7041 and ALRN-6924 .

Table 1: Structural & Mechanistic Comparison

Feature(R)-N-Fmoc-2-(7'-octenyl)glycine (R8)(S)-N-Fmoc-2-(4'-pentenyl)glycine (S5)
Stereocenter R-configurationS-configuration
Olefinic Chain Length 8 carbons (7'-octenyl)5 carbons (4'-pentenyl)
Primary Staple Application i,i+7 (Two helical turns) i,i+4 (One helical turn)
Standard Partner Residue S5 (at the i+7 position)S5 (at the i+4 position)
Post-RCM Bridge Length 11 carbons (when paired with S5)8 carbons (when paired with S5)

Table 2: Comparative Performance Metrics of Stapled Systems

MetricUnstapled Wild-Type i,i+4 Staple (S5-S5) i,i+7 Staple (R8-S5)
α -Helicity (CD 222 nm) < 20%40 - 60%60 - 85%
Protease Half-Life MinutesHoursDays
Cell Permeability PoorModerateHigh (Highly hydrophobic)
Target Affinity ( Kd​ ) Low μ MMid nMLow nM

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflow incorporates built-in validation checkpoints to confirm coupling efficiency and cyclization.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation : Swell Rink Amide MBHA resin in DMF for 30 minutes.

  • Deprotection : Treat with 20% piperidine in DMF (2 x 5 min). Validation: Monitor UV absorbance of the piperidine-dibenzofulvene adduct at 301 nm.

  • Standard Coupling : Couple standard Fmoc-amino acids using 5 eq. amino acid, 5 eq. DIC, and 5 eq. Oxyma in DMF for 60 min at room temperature.

  • Unnatural Amino Acid Coupling (Critical Step) : The α -methyl groups of R8 and S5 create severe steric hindrance. Couple Fmoc-R8 or Fmoc-S5 using 3 eq. amino acid, 3 eq. HATU, and 6 eq. DIEA for 2 hours. Repeat this step (double coupling) to ensure complete conversion and prevent deletion sequences [[2]]([Link]).

Phase 2: On-Resin Ring-Closing Metathesis (RCM)

  • Preparation : Wash the resin extensively with anhydrous 1,2-dichloroethane (DCE) to remove all traces of DMF, which can coordinate with and poison the ruthenium catalyst.

  • Catalysis : Add 10-20 mol% Grubbs First-Generation Catalyst dissolved in anhydrous DCE. Bubble with nitrogen gas to agitate for 2 hours at room temperature .

  • Iteration : Drain and repeat the catalyst treatment to ensure >95% cyclization.

  • Validation Checkpoint (Micro-cleavage) : Cleave 1 mg of resin and analyze via LC-MS. A successful RCM is confirmed by a precise mass shift of -28 Da (loss of one ethylene molecule).

Phase 3: Cleavage, Purification, and Structural Validation

  • Global Cleavage : Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Precipitation : Precipitate the crude peptide in cold diethyl ether and centrifuge.

  • Purification : Purify via Preparative RP-HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA.

  • Helicity Validation : Dissolve the purified peptide in 50 mM phosphate buffer (pH 7.4). Perform Circular Dichroism (CD) spectroscopy. A successful staple will exhibit characteristic α -helical minima at 208 nm and 222 nm .

Logical Workflows & Signaling Pathways

G A 1. SPPS Assembly (Double Coupling R8/S5) B 2. On-Resin RCM (Grubbs I Catalyst) A->B C 3. TFA Cleavage & Deprotection B->C D 4. RP-HPLC Purification C->D E 5. Validation (LC-MS & CD) D->E

Caption: Workflow for synthesizing all-hydrocarbon stapled peptides using R8 and S5 building blocks.

G P53 p53 Protein (Tumor Suppressor) DEGRADATION Proteasomal Degradation P53->DEGRADATION Degraded APOPTOSIS Cell Cycle Arrest & Apoptosis P53->APOPTOSIS Rescued Activity MDM2 MDM2 (E3 Ubiquitin Ligase) MDM2->P53 Ubiquitinates (Pathology) STAPLE Stapled Peptide (e.g., ATSP-7041) STAPLE->MDM2 Blocks Interaction (Therapy)

Caption: Mechanism of MDM2 inhibition by R8/S5-stapled peptides to restore p53 activity.

References

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society, 122(24), 5891-5892. URL:[Link]

  • Chang, Y. S., et al. (2013). Stapled α-helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy. Proceedings of the National Academy of Sciences, 110(36), E3445-E3454. URL:[Link]

  • Walensky, L. D., et al. (2004). Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix. Science, 305(5689), 1466-1470. URL:[Link]

Sources

Comparative

A Comparative Guide to the Helical Propensity of All-Hydrocarbon Stapled Peptides: The Role of (R)-2-(7'-octenyl)alanine Systems

This guide provides an in-depth comparison of the helical propensity of peptides stabilized using all-hydrocarbon stapling, with a specific focus on systems incorporating (R)-N-Fmoc-2-(7'-octenyl)alanine. We will explore...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the helical propensity of peptides stabilized using all-hydrocarbon stapling, with a specific focus on systems incorporating (R)-N-Fmoc-2-(7'-octenyl)alanine. We will explore the structural and chemical factors that influence α-helix stabilization, present supporting experimental data, and provide detailed protocols for researchers in peptide chemistry and drug development.

Introduction: The Challenge of Stabilizing α-Helical Peptides

The α-helix is a fundamental structural motif in biology, mediating a vast number of protein-protein interactions (PPIs) that are central to cellular signaling pathways.[1][2][3] Consequently, synthetic peptides that can mimic these helical domains are highly sought after as therapeutic agents and chemical probes to disrupt disease-associated PPIs.[4] However, short peptides, when excised from their parent protein, typically fail to retain a stable helical conformation in aqueous solution, rendering them susceptible to proteolytic degradation and limiting their biological activity.[1][2]

Peptide stapling has emerged as a powerful strategy to overcome these limitations. By introducing a covalent cross-link between the side chains of two amino acids, the peptide is conformationally constrained, significantly enhancing its α-helical character.[1][3][5] The "all-hydrocarbon" staple, formed via ring-closing metathesis (RCM), is one of the most robust and widely used methods. This technique utilizes α,α-disubstituted, non-natural amino acids with olefin-bearing side chains, such as (S)-2-(4'-pentenyl)alanine (S5) and (R)-2-(7'-octenyl)alanine (R8), to create a synthetic brace that reinforces the peptide's secondary structure.[6][7] The resulting "stapled" peptides exhibit remarkable gains in helicity, protease resistance, and cell permeability, making them promising candidates for targeting previously "undruggable" intracellular PPIs.[2][5][8]

This guide will compare different all-hydrocarbon stapling strategies, with a particular emphasis on how the choice of non-natural amino acid, such as (R)-N-Fmoc-2-(7'-octenyl)alanine, and staple position dictates the resulting helical propensity of the peptide.

Key Determinants of Helical Propensity in Stapled Peptides

The degree of helicity conferred by a hydrocarbon staple is not absolute; it is a function of several interdependent design parameters. Understanding these factors is critical for the rational design of optimally structured stapled peptides.

Staple Position: Spanning One or Two Helical Turns

The placement of the olefin-bearing amino acids within the peptide sequence is paramount. Given that a canonical α-helix features 3.6 residues per turn, the cross-link is typically engineered between residues on the same face of the helix.[3]

  • i, i+4 Stapling: This is the most common arrangement, creating a staple that spans one full turn of the α-helix. It is typically formed by incorporating two (S)-2-(4'-pentenyl)alanine (S5) residues. This configuration effectively stabilizes a single helical turn.[1][9]

  • i, i+7 Stapling: To stabilize two helical turns, a longer staple is required. This is achieved by placing the non-natural amino acids at the i and i+7 positions.[3] This arrangement necessitates the use of amino acids with different side-chain lengths to bridge the larger span, most commonly a combination of (S)-2-(4'-pentenyl)alanine (S5) and (R)-2-(7'-octenyl)alanine (R8).[2][6][7]

The choice between an i, i+4 and an i, i+7 staple depends on the length of the helical domain being mimicked and the specific residues required for target interaction.

Linker Composition and Stereochemistry

The specific non-natural amino acids used to form the staple are critical. The Verdine lab pioneered the use of α,α-disubstituted amino acids, where the α-methyl group helps to pre-organize the peptide backbone into a helical conformation, reducing the entropic penalty of folding.[2][10]

  • (S)-2-(4'-pentenyl)alanine (S5): This amino acid has a 5-carbon chain (including the α-carbon). A pair of S5 residues at the i, i+4 positions results in an 8-carbon staple after RCM.

  • (R)-2-(7'-octenyl)alanine (R8): This amino acid features a longer, 8-carbon chain.[6] When paired with an S5 residue at the i, i+7 positions, it forms an 11-carbon staple. The (R) stereochemistry is crucial for orienting the long side chain correctly along the helical face for efficient metathesis.[7]

The combination of R8 and S5 for an i, i+7 staple provides the optimal geometry and length to span two helical turns without introducing excessive strain, which could distort the helix.

cluster_0 i, i+4 Staple (One Helical Turn) cluster_1 i, i+7 Staple (Two Helical Turns) S5_i (S)-2-(4'-pentenyl)alanine (S5) Position i staple1 8-Carbon Staple S5_i:f0->staple1 RCM S5_i4 (S)-2-(4'-pentenyl)alanine (S5) Position i+4 S5_i4:f0->staple1 R8_i (R)-2-(7'-octenyl)alanine (R8) Position i staple2 11-Carbon Staple R8_i:f0->staple2 RCM S5_i7 (S)-2-(4'-pentenyl)alanine (S5) Position i+7 S5_i7:f0->staple2

Caption: Comparison of i, i+4 and i, i+7 stapling strategies.

Comparative Analysis of Helical Propensity: Experimental Data

The most direct method for quantifying the α-helical content of peptides in solution is Circular Dichroism (CD) spectroscopy.[11] An α-helix exhibits a characteristic CD spectrum with double minima at approximately 208 nm and 222 nm. The intensity of these minima, particularly at 222 nm, is proportional to the helical content.

Numerous studies have demonstrated the dramatic increase in helicity upon stapling.[2][11] The table below synthesizes representative data from the literature to compare the helicity of unstapled peptides with their stapled counterparts.

Peptide SystemStaple Type / Position% Helicity (Unstapled)% Helicity (Stapled)Fold IncreaseSource(s)
BID BH3 Domaini, i+4 (S5/S5)~15%~71%~4.7xWalensky et al., 2014[2][11]
BIM BH3 Domaini, i+4 (S5/S5)~20%~91%~4.6xWalensky et al., 2014[2][11]
p53/MDM2i, i+7 (R8/S5)Low (unreported)High (validated)SignificantBernal et al., 2007; Chee et al., 2020[7]
ApoC2-mimetici, i+7 (R8/S5)Random Coil (~0%)40%>40xAnanthanarayanan et al., 2019[12]
Heptapeptide Designi, i+4 (S5/S5)<50%Significantly enhanced>1.5xLi et al., 2019[13]

Analysis of Data:

The data consistently show that all-hydrocarbon stapling reliably transforms largely unfolded peptides into stable α-helices.[2][11] While an i, i+4 staple is highly effective for shorter sequences, the i, i+7 staple, which utilizes (R)-2-(7'-octenyl)alanine, is essential for constraining longer helical domains. For example, in the design of ApoC2-mimetic peptides, an i, i+7 staple was able to induce 40% helicity in a peptide that was otherwise a random coil.[12] It is important to note that achieving 100% helicity is not always the goal; in some cases, constructs with intermediate helicity show optimal biological activity, highlighting the need to screen different staple positions and types.[2]

Experimental Protocols

The synthesis of stapled peptides is a multi-step process that combines standard solid-phase peptide synthesis (SPPS) with on-resin RCM.

General Workflow

Caption: Workflow for stapled peptide synthesis and analysis.

Detailed Protocol: Synthesis of an i, i+7 Stapled Peptide

This protocol provides a representative procedure for synthesizing a peptide with an i, i+7 staple using (R)-N-Fmoc-2-(7'-octenyl)alanine (Fmoc-R8-OH) and (S)-N-Fmoc-2-(4'-pentenyl)alanine (Fmoc-S5-OH).

1. Solid-Phase Peptide Synthesis (SPPS):

  • Resin: Start with a Rink Amide resin, suitable for producing C-terminally amidated peptides.[14]

  • Synthesis Cycle: Utilize a standard automated or manual Fmoc-SPPS protocol.[8][14]

    • Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.

    • Washes: Thoroughly wash the resin with DMF and DCM between steps.[14]

    • Coupling: For standard amino acids, use 5 equivalents of Fmoc-amino acid activated with a coupling agent like HCTU (4.9 eq) and a base like DIPEA (10 eq) for 30-60 minutes.[8]

  • Incorporation of Non-Natural Amino Acids:

    • The α,α-disubstituted amino acids (Fmoc-S5-OH and Fmoc-R8-OH) are sterically hindered.[2] Therefore, a double coupling strategy is recommended. Use 3-4 equivalents of the non-natural amino acid and extend the coupling time to 2-4 hours for each coupling step.[2][15]

    • Couple the amino acids sequentially according to the desired peptide sequence, ensuring the S5 and R8 residues are placed at the intended i and i+7 positions.

2. On-Resin Ring-Closing Metathesis (RCM):

  • Rationale: Performing the RCM reaction while the peptide is anchored to the solid support prevents intermolecular reactions and simplifies purification.

  • Procedure:

    • After the final Fmoc deprotection, wash the resin extensively with DCM.

    • Swell the resin in an anhydrous, degassed solvent such as 1,2-dichloroethane (DCE).[14][16]

    • Prepare a 5-10 mM solution of a first-generation Grubbs' catalyst in degassed DCE.[15][16] Use 15-20 mol% of the catalyst relative to the resin loading.

    • Add the catalyst solution to the resin and agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 2 hours at room temperature.[14][16]

    • Filter the resin, and repeat the catalyst addition and reaction for another 2 hours to ensure complete cyclization.[16]

    • Wash the resin thoroughly with DCE and DCM to remove all traces of the ruthenium catalyst.[16]

3. Cleavage and Deprotection:

  • Procedure:

    • Dry the resin post-RCM.

    • Add a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[14][15] TIS acts as a scavenger to protect side chains from reactive species generated during cleavage.

    • Incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

4. Purification and Characterization:

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry (LC-MS) and quantify the helical content using Circular Dichroism (CD) spectroscopy.

Protocol: Analysis by Circular Dichroism
  • Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4) to a final concentration of 25-50 µM.

  • Measurement:

    • Use a quartz cuvette with a 1 mm path length.

    • Record the CD spectrum from 190 nm to 260 nm at 25 °C.

    • Acquire data at 1 nm intervals with a 1-second averaging time.

    • Subtract the spectrum of the buffer alone (blank) from the peptide spectrum.

  • Data Analysis: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (θ * 100) / (c * n * l), where θ is the observed ellipticity, c is the molar concentration, n is the number of residues, and l is the path length in cm. Calculate the percentage of α-helicity using the MRE value at 222 nm.[11]

Conclusion

All-hydrocarbon stapling is a validated and powerful method for enforcing α-helicity in short peptides, thereby enhancing their drug-like properties. The choice of non-natural amino acids and their placement within the peptide sequence are critical design parameters that dictate the final conformational stability. Systems employing (R)-2-(7'-octenyl)alanine in an i, i+7 configuration are particularly effective for stabilizing longer helical domains spanning two turns. As demonstrated by extensive experimental data, this strategy can convert flexible, inactive peptides into structured, biologically active molecules capable of modulating challenging intracellular protein-protein interactions. The protocols and principles outlined in this guide provide a robust framework for researchers to design, synthesize, and evaluate novel stapled peptides for therapeutic and research applications.

References

  • Technical Support Information Bulletin 1176 - Ring Closing Meth
  • Stapled Peptides: Optimizing Ring-Closing Metathesis for Autom
  • Progress in the Synthesis and Activity of Stapled Peptides. (2025).
  • Ring-Closing Metathesis in STAD-2 Peptide Synthesis: An In-depth Technical Guide. Benchchem.
  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry, 57(15), 6275–6288.
  • Xiong, H., He, X., Yi, C., & Zhang, H. (2024). Stapled peptides: targeting protein-protein interactions in drug development. Cell & Bioscience, 14(1), 60.
  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. ACS Medicinal Chemistry Letters, 5(1), 6275-6288.
  • Kim, Y. W., Grossmann, T. N., & Verdine, G. L. (2011). Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis.
  • Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. (2024). Pharmaceuticals, 17(9), 1173.
  • Li, P., et al. (2019). De Novo Hydrocarbon-Stapling Design of Single-Turn α-Helical Antimicrobial Peptides. ACS Omega, 4(22), 19687-19696.
  • A Review of Stapled Peptides and Small Molecules to Inhibit Protein-Protein Interactions in Cancer. (2018). Molecules, 23(8), 2046.
  • Bird, G. H., et al. (2011). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Current Protocols in Chemical Biology, 3(3), 99-117.
  • Modifications: Stapled Peptide Synthesis and Special Amino Acids. LifeTein.
  • Ananthanarayanan, B., et al. (2019). Short hydrocarbon stapled ApoC2-mimetic peptides activate lipoprotein lipase and lower plasma triglycerides in mice. Scientific Reports, 9(1), 1-13.
  • Fmoc-(R)-2-(7-octenyl)Ala-OH. Sigma-Aldrich.
  • An all-atom model for stabilization of α-helical structure in peptides by hydrocarbon staples. (2015).
  • Hydrocarbon Stapled & Constrained Peptides. AnaSpec.
  • Chee, S. M., et al. (2020). Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists.

Sources

Validation

HPLC Method Validation for (R)-N-Fmoc-2-(7'-octenyl)glycine Purity Analysis: A Comparative Guide

(R)-N-Fmoc-2-(7'-octenyl)glycine (commonly referred to as Fmoc-R8) is a highly specialized, olefin-bearing unnatural amino acid. It serves as a critical building block in the solid-phase peptide synthesis (SPPS) of stapl...

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Author: BenchChem Technical Support Team. Date: April 2026

(R)-N-Fmoc-2-(7'-octenyl)glycine (commonly referred to as Fmoc-R8) is a highly specialized, olefin-bearing unnatural amino acid. It serves as a critical building block in the solid-phase peptide synthesis (SPPS) of stapled peptides, specifically those undergoing ruthenium-catalyzed ring-closing metathesis (RCM) to stabilize alpha-helical conformations. Because stapled peptides frequently target intracellular protein-protein interactions (such as the MDM2/p53 pathway) , the chemical and enantiomeric purity of the Fmoc-R8 starting material directly dictates the yield, structural integrity, and biological efficacy of the final therapeutic.

Validating an analytical procedure for Fmoc-R8 requires strict adherence to the. As a Senior Application Scientist, I have observed that legacy HPLC methods often fail to adequately resolve Fmoc-R8 from its process impurities (e.g., des-Fmoc degradation products, isomerized alkenes) and its (S)-enantiomer (Fmoc-S8). This guide objectively compares modern, high-efficiency HPLC methodologies against traditional approaches, providing researchers with self-validating protocols and mechanistic insights to ensure uncompromising reagent quality.

Mechanistic Causality in Method Development

Chemical Purity: Overcoming Mass Transfer Resistance

Fmoc-R8 is a bulky, highly lipophilic molecule due to its 8-carbon alkenyl side chain and the fluorenylmethyloxycarbonyl (Fmoc) protecting group. When analyzed on a traditional fully porous C18 column, the molecule experiences significant mass transfer resistance (the C-term in the van Deemter equation), leading to peak broadening and tailing.

The Modern Solution: By transitioning to a Core-Shell C18 architecture , the solid silica core limits longitudinal diffusion, while the thin porous shell accelerates solute mass transfer. This structural advantage narrows the peak width, enabling baseline resolution between the main Fmoc-R8 peak and closely eluting lipophilic impurities, such as double-bond positional isomers.

Enantiomeric Purity: Optimizing Chiral Recognition

Separating the (R)-enantiomer from trace amounts of the (S)-enantiomer requires precise chiral recognition. Legacy normal-phase chiral methods (using Hexane/Isopropanol) often suffer from poor solubility of Fmoc-protected amino acids and require lengthy equilibration times.

The Modern Solution: Modern utilize a combination of hydrogen bonding, dipole-dipole interactions, and steric inclusion within the polysaccharide cavity. Using an acidic additive like Trifluoroacetic Acid (TFA) in an Acetonitrile/Water mobile phase suppresses the ionization of the Fmoc-R8 carboxylic acid. This enforces a neutral state that maximizes interaction with the chiral selector and sharpens the chromatographic peak.

Separation_Logic A Fmoc-R8 Sample B Chemical Purity (Core-Shell C18) A->B C Chiral Purity (Polysaccharide CSP) A->C D Des-Fmoc Impurity B->D E Fmoc-R8 (Main Peak) B->E F Isomerized Alkene B->F G (S)-Enantiomer (Fmoc-S8) C->G H (R)-Enantiomer (Fmoc-R8) C->H

Mechanistic separation logic for Fmoc-R8 enantiomers and chemical impurities.

Comparative Performance Data

To demonstrate the superiority of optimized methods, we compare the validation parameters of a modern Core-Shell C18 method against a legacy fully porous C18 method for chemical purity, and a Reversed-Phase Polysaccharide CSP against a Normal-Phase CSP for chiral purity.

Table 1: Chemical Purity Method Comparison
Validation ParameterLegacy Method (Fully Porous C18, 5 µm)Optimized Method (Core-Shell C18, 2.6 µm)
Run Time 45 min18 min
Resolution (Main Peak vs. Isomer) 1.2 (Co-elution risk)2.8 (Baseline resolution)
Tailing Factor (As) 1.81.1
Limit of Detection (LOD) 0.05%0.01%
Limit of Quantitation (LOQ) 0.15%0.03%
Table 2: Chiral Purity Method Comparison
Validation ParameterNormal-Phase CSP (Amylose, 5 µm)Reversed-Phase CSP (Cellulose, 3 µm)
Mobile Phase Hexane / IPA (80:20)Water (0.1% TFA) / ACN (0.1% TFA)
Enantiomeric Resolution (Rs) 1.53.2
Equilibration Time > 60 min< 20 min
Robustness (RSD of RT) 3.5%0.8%
Sensitivity (LOD for S-enantiomer) 0.10%0.02%

Experimental Protocols: Self-Validating Systems

Trustworthiness in analytical chemistry relies on methods that prove their own validity before any sample data is reported. The following step-by-step protocols incorporate strict System Suitability Testing (SST) criteria to ensure a self-validating workflow.

Protocol 1: Chemical Purity via Core-Shell RP-HPLC

Objective: Quantify related substances and overall chemical purity of Fmoc-R8.

  • Column Preparation: Install a Core-Shell C18 column (100 x 4.6 mm, 2.6 µm).

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 40°C (Causality: Elevated temperature reduces mobile phase viscosity, further minimizing mass transfer resistance for bulky hydrophobic peptides).

    • Detection: UV at 265 nm (Optimal for the Fmoc chromophore).

  • Self-Validation (SST): Inject a resolution standard containing Fmoc-R8 and a known des-Fmoc impurity.

    • Acceptance Criteria: The run is only valid if Resolution (Rs) > 2.0, Tailing Factor < 1.5, and Area RSD for 5 replicate injections is < 1.0%.

Protocol 2: Enantiomeric Purity via Reversed-Phase Chiral HPLC

Objective: Determine the enantiomeric excess (ee) of (R)-N-Fmoc-2-(7'-octenyl)glycine and quantify trace (S)-enantiomer.

  • Column Preparation: Install a Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 150 x 4.6 mm, 3 µm).

  • Mobile Phase Setup: Prepare an isocratic blend of 40% Water (0.1% TFA) and 60% Acetonitrile (0.1% TFA).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C (Causality: Lower temperatures enhance chiral recognition by stabilizing the transient diastereomeric complexes formed between the enantiomers and the chiral selector).

    • Detection: UV at 265 nm.

  • Self-Validation (SST): Inject a racemic mixture of Fmoc-R8/S8.

    • Acceptance Criteria: The analytical sequence is valid only if the enantiomeric Resolution (Rs) > 1.5 and the signal-to-noise (S/N) ratio for the (S)-enantiomer peak is ≥ 10.

ICH_Validation A Method Development (Core-Shell C18 & Chiral RP) B Specificity Testing (Forced Degradation & Spiking) A->B C Linearity & Range (R2 > 0.999) B->C D Accuracy & Precision (Repeatability & Intermediate) C->D E LOD & LOQ Determination (S/N Ratio Method) D->E F Robustness (Temp, Flow Rate, pH variations) E->F G Validated Method Ready for Routine Purity Analysis F->G

Workflow for ICH Q2(R2) HPLC method validation of Fmoc-R8.

Conclusion

Ensuring the absolute purity of Fmoc-R8 is non-negotiable for the successful synthesis of stapled peptides. By adopting Core-Shell architectures for chemical purity and Reversed-Phase Polysaccharide CSPs for chiral purity, laboratories can achieve baseline resolution, superior sensitivity, and strict compliance with ICH Q2(R2) validation guidelines. Implementing these self-validating protocols will drastically reduce downstream peptide purification failures and ensure reproducible biological activity.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." URL:[Link]

  • Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." URL: [Link]

  • National Center for Biotechnology Information (NCBI) - PMC. "Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression." URL: [Link]

Comparative

NMR characterization of (R)-N-Fmoc-2-(7'-octenyl)glycine containing peptides

An In-Depth Technical Guide: NMR Characterization of (R)-2-(7'-octenyl)glycine Peptides vs. Standard α-Methylated Stapled Peptides As the field of peptide therapeutics expands, the stabilization of α-helical conformation...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: NMR Characterization of (R)-2-(7'-octenyl)glycine Peptides vs. Standard α-Methylated Stapled Peptides

As the field of peptide therapeutics expands, the stabilization of α-helical conformations via all-hydrocarbon stapling has become a cornerstone of rational drug design. The choice of unnatural amino acid building blocks fundamentally dictates not only the biophysical properties of the resulting macrocycle but also the analytical strategies required to validate its 3D structure.

This guide provides a rigorous, comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization workflows for peptides incorporating the mono-α-substituted (R)-N-Fmoc-2-(7'-octenyl)glycine versus standard α,α-disubstituted (α-methylated) residues such as R8 or S5 . By understanding the structural causality behind these molecules, researchers can optimize their resonance assignment strategies and confidently derive high-resolution structural restraints.

Structural Causality: The Role of the α-Proton

The fundamental divergence between (R)-2-(7'-octenyl)glycine and standard stapling amino acids (like R8) lies at the alpha-carbon.

Standard stapling amino acids developed for Ring-Closing Metathesis (RCM) are α,α-disubstituted; they possess both an alkenyl side chain and an α-methyl group 1. The α-methyl group exerts a strong "Aib-effect" (α-aminoisobutyric acid effect), severely restricting the Ramachandran dihedral angles ( ϕ , ψ ) and pre-organizing the linear peptide into a helical conformation even before macrocyclization 2. However, this comes at an analytical cost: the absence of an α-proton (Hα) breaks the traditional sequential NOE walk used in 2D NMR.

Conversely, (R)-2-(7'-octenyl)glycine is mono-substituted. It retains the Hα proton. While its linear precursor is more conformationally flexible, the retention of the Hα provides two massive analytical advantages:

  • Uninterrupted Sequential Walking: The dαN​(i,i+1) NOE cross-peaks remain intact throughout the entire peptide backbone.

  • Chemical Shift Index (CSI) Profiling: The resonance frequency of the Hα can be directly compared to random-coil values to calculate the CSI, providing direct, localized evidence of helicity at the staple attachment site—a metric impossible to obtain for R8/S5 residues.

NOE_Walk cluster_mono 2-(7'-octenyl)glycine (Mono-substituted) cluster_di Standard R8 (α,α-disubstituted) M1 Residue i-1 (Hα) M2 Staple i (Hα present) M1->M2 dαN(i-1, i) M3 Residue i+1 (HN) M2->M3 dαN(i, i+1) D1 Residue i-1 (Hα) D2 Staple i (No Hα, α-CH3) D1->D2 dαN(i-1, i) D3 Residue i+1 (HN) D2->D3 Broken Walk (Requires dNN/dβN)

Fig 1. Sequential NOE walk comparison between mono- and α,α-disubstituted stapling residues.

Self-Validating NMR Methodology

To ensure that the derived structural restraints reflect the true intramolecular folded state of the peptide, the experimental protocol must be designed as a self-validating system.

Step-by-Step Protocol

Step 1: Sample Preparation & Aggregation Control Dissolve the purified stapled peptide in a structure-stabilizing solvent system. Because short peptides (<15 residues) often exhibit transient helicity in pure water, a co-solvent like 2,2,2-trifluoroethanol (TFE) is standardly used (e.g., H2O/TFE 60/40 v/v) to lower the dielectric constant and stabilize intramolecular hydrogen bonds 3. Causality Check: Prepare a dilution series (0.5 mM, 1.0 mM, 2.0 mM). Acquire a 1D 1 H spectrum for each. If the amide proton chemical shifts change with concentration, the peptide is aggregating. Proceed only with the concentration that demonstrates concentration-independent shifts (typically ~0.5 - 1.0 mM).

Step 2: RCM Metathesis Verification (1D 1 H) Validate the chemical integrity of the staple. The linear precursor will show terminal alkene protons (=CH2) as a multiplet at ~4.9–5.1 ppm. Upon successful ruthenium-catalyzed RCM, these signals must completely disappear, replaced by an internal olefinic multiplet (-CH=CH-) at ~5.3–5.5 ppm.

Step 3: Spin System Identification (2D TOCSY) Acquire a 2D TOCSY (Total Correlation Spectroscopy) with a mixing time of 60–80 ms. This timeframe is optimized to transfer magnetization through the entire aliphatic side chain without significant relaxation losses. For 2-(7'-octenyl)glycine, you will observe a continuous spin system from the amide HN down to the internal alkene protons.

Step 4: Spatial Proximity Mapping (2D NOESY) Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 150–300 ms. This allows for the observation of medium-range NOEs characteristic of α-helices, specifically dαN​(i,i+3) , dαβ​(i,i+3) , and dNN​(i,i+1) 4.

NMR_Workflow S1 1. Sample Preparation 0.5-1 mM Peptide, H2O/TFE (60/40), pH ~4.5 S2 2. Aggregation Check (1D 1H) Validate monomeric state via dilution series S1->S2 S3 3. Spin System ID (TOCSY) Assign intra-residue scalar couplings (60-80 ms) S2->S3 S4 4. Sequential Walk (NOESY) Map spatial proximity & helicity (150-300 ms) S3->S4 S5 5. Structure Calculation Derive distance restraints for CYANA/XPLOR-NIH S4->S5

Fig 2. Self-validating NMR workflow for structural characterization of stapled peptides.

Comparative Resonance Assignment Strategies

The divergence in the chemical structure of the staple dictates how the NOESY spectra must be interpreted.

For (R)-2-(7'-octenyl)glycine (Mono-substituted)

Because the Hα is present, the resonance assignment follows standard Wüthrich methodology. You can sequentially walk from the N-terminus to the C-terminus by tracing the dαN​(i,i+1) cross-peaks. Furthermore, the helicity of the peptide can be quantitatively validated by analyzing the Hα chemical shifts. In an α-helix, Hα protons experience an upfield shift relative to their random coil values (a negative CSI). The continuous Hα trace allows for a complete CSI plot across the stapled region.

For R8 / S5 (α,α-disubstituted)

The assignment strategy must be adapted. The staple position acts as a "black box" in the Hα-HN walk. To cross this residue:

  • Identify the intense singlet of the α-methyl group (~1.2–1.5 ppm).

  • Look for strong dNN​(i,i+1) NOEs, which are highly pronounced due to the Aib-induced helical pre-organization.

  • Utilize dβN​(i,i+1) cross-peaks from the first methylene group of the octenyl/pentenyl chain to the adjacent amide proton to bridge the assignment gap.

Quantitative Data Presentation

The following tables summarize the expected NMR spectral features and critical diagnostic NOE restraints used to validate the structures of these two peptide classes.

Table 1: Comparison of NMR Spectral Features

Feature(R)-2-(7'-octenyl)glycine (Mono-substituted)R8 / S5 (α,α-disubstituted)Analytical Implication
Hα Signal Present (~4.0 - 4.5 ppm)AbsentEnables CSI calculation & continuous NOE walk for mono-substituted.
α-CH3 Signal AbsentPresent (Singlet, ~1.2 - 1.5 ppm)Acts as a distinct marker for R8/S5 identification in TOCSY.
Linear Precursor Helicity Low (Random Coil dominant)High (Aib-effect induced)R8/S5 precursors show helical NOEs before RCM; mono-substituted do not.
Internal Alkene (Post-RCM) Multiplet (~5.3 - 5.5 ppm)Multiplet (~5.3 - 5.5 ppm)Universal validation of successful macrocyclization.

Table 2: Diagnostic NOE Restraints for Helical Validation

NOE Restraint TypeMono-substituted Observationα,α-disubstituted ObservationStructural Significance
dNN​(i,i+1) Medium to StrongVery StrongIndicates backbone dihedral angles consistent with helical turns.
dαN​(i,i+1) Continuous across stapleBroken at stapleEssential for sequential resonance assignment.
dαN​(i,i+3) PresentAbsent at staple originConfirms one full turn of the α-helix.
dαβ​(i,i+3) PresentAbsent at staple originConfirms tight side-chain packing along the helical face.

Conclusion & Strategic Recommendations

While α,α-disubstituted amino acids like R8 remain the industry standard for maximizing helical pre-organization, they introduce distinct challenges in high-resolution NMR characterization due to the lack of an α-proton.

For drug development professionals engineering peptides where the staple is in close proximity to the target binding interface, the steric bulk of the α-methyl group can sometimes cause binding clashes. In these scenarios, transitioning to a mono-substituted building block like (R)-2-(7'-octenyl)glycine not only relieves steric hindrance but also restores full NMR traceability. By leveraging the continuous Hα-HN NOE walk and localized CSI profiling, researchers can achieve higher confidence in their calculated 3D structural ensembles, ultimately accelerating the rational optimization of stapled peptide therapeutics.

References

  • Macrocyclic Control in Helix Mimetics Chemical Reviews - ACS Publications[Link]

  • Structure-Activity Relationship Investigations of Novel Constrained Chimeric Peptidomimetics of SOCS3 Protein Targeting JAK2 PubMed Central (PMC) - NIH[Link]

  • Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy Proceedings of the National Academy of Sciences (PNAS)[Link]

  • First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment PubMed Central (PMC) - NIH[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of (R)-N-Fmoc-2-(7'-octenyl)glycine

For: Researchers, scientists, and drug development professionals specializing in peptide chemistry and structural analysis. Introduction: The Analytical Challenge of Non-Canonical Amino Acids In the expanding field of sy...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals specializing in peptide chemistry and structural analysis.

Introduction: The Analytical Challenge of Non-Canonical Amino Acids

In the expanding field of synthetic peptide therapeutics, the incorporation of non-canonical amino acids (ncAAs) offers a powerful strategy to enhance biological activity, improve metabolic stability, and introduce novel functionalities.[1][2] (R)-N-Fmoc-2-(7'-octenyl)glycine is one such ncAA, a valuable building block in solid-phase peptide synthesis (SPPS) due to its unique C8 unsaturated side chain, which can be used for subsequent chemical modifications.[2] The precise characterization of these building blocks is not merely a quality control step; it is fundamental to ensuring the final peptide's structural integrity and function.

Mass spectrometry, particularly tandem MS (MS/MS), stands as the cornerstone technique for verifying the covalent structures of these complex molecules.[3][4] This guide provides an in-depth analysis of the expected collision-induced dissociation (CID) fragmentation patterns of (R)-N-Fmoc-2-(7'-octenyl)glycine. We will dissect the fragmentation pathways, compare them to alternative structures, and provide a robust experimental protocol for confident characterization. Our objective is to move beyond simple spectral interpretation and explain the causal chemical principles that govern the fragmentation, empowering researchers to troubleshoot and interpret data with a higher degree of confidence.

Pillar 1: Deconstructing the Fragmentation Pattern of (R)-N-Fmoc-2-(7'-octenyl)glycine

The fragmentation of a molecule in a mass spectrometer is not a random event. It is a predictable cascade of bond cleavages directed by the molecule's structure, proton affinity, and the energy applied. For (R)-N-Fmoc-2-(7'-octenyl)glycine (Exact Mass: 407.2409), the fragmentation in positive-ion ESI-MS/MS is dominated by three key structural features: the N-terminal Fmoc group, the amino acid backbone, and the 7'-octenyl side chain.

The Dominant Signature: The Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the most labile part of the molecule under CID conditions. Its fragmentation provides the most prominent and diagnostic peaks in the MS/MS spectrum.

  • Primary Fragmentation: The most characteristic fragmentation is the cleavage of the C-O bond of the carbamate, leading to the formation of a highly stable dibenzofulvene cation at m/z 179.08 . This occurs through a rearrangement process.

  • Neutral Loss: Concurrently, this cleavage results in a neutral loss of the Fmoc group minus a hydrogen, effectively a loss of dibenzofulvene (178.08 Da), from the precursor ion.

  • Secondary Fmoc Fragments: A protonated (9H-fluoren-9-yl)methyl carbamate ion may also be observed at m/z 240 .[5]

The high efficiency of these fragmentation channels means that a significant portion of the ion current in the MS/MS spectrum will be concentrated in these Fmoc-related peaks. This is a double-edged sword: it provides an unambiguous marker for the presence of the Fmoc group but can sometimes suppress the less-favorable, but structurally informative, backbone and side-chain fragmentations.

The Alkenyl Side Chain: A Subtle Contributor

The 7'-octenyl side chain is a long, non-polar hydrocarbon chain. Unlike side chains with heteroatoms or aromatic rings, it does not possess a high proton affinity and its fragmentation is less charge-directed.

  • Neutral Losses: The primary contribution of the octenyl side chain to the spectrum will be a series of low-intensity peaks corresponding to the neutral loss of alkene fragments. These losses typically occur from fragment ions after the initial loss of the Fmoc group.

  • Influence of the Double Bond: The presence of the terminal double bond can influence fragmentation pathways compared to a saturated alkyl chain. While not as directing as a proline or aspartic acid residue, it can promote specific cleavages.[6] The unsaturated nature of the side-chain can subtly influence the stability of certain radical cations that may be formed.[7]

The Amino Acid Backbone: Deciphering the Core

Backbone fragmentation provides the most direct information about the amino acid core. In N-terminally protected amino acids, the fragmentation patterns can differ from those of free peptides.[8]

  • b- and y-type Ions: The standard nomenclature for peptide fragmentation results in b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[9] For a single amino acid derivative, the most informative ions would be the b1 and y1 ions.

  • The b1 Ion: Cleavage of the peptide bond C-terminal to the alpha-carbon would yield a b1 ion. For Fmoc-protected amino acids, this ion is often prominent.[8]

  • The y1 Ion: Cleavage N-terminal to the alpha-carbon gives the y1 ion.

  • Internal Fragments and a/x-type Ions: Further fragmentation can lead to a-ions (b-ion minus CO) and other internal fragments.

The interplay of these three structural elements dictates the overall MS/MS spectrum. The high lability of the Fmoc group means that higher collision energies are often required to induce significant backbone and side-chain fragmentation.[10]

Pillar 2: A Self-Validating Experimental Workflow

To ensure trustworthy and reproducible data, a well-defined experimental protocol is crucial. This workflow is designed for a standard quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

Diagram of the Experimental Workflow

Caption: Workflow for MS/MS analysis of (R)-N-Fmoc-2-(7'-octenyl)glycine.

Detailed Step-by-Step Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of (R)-N-Fmoc-2-(7'-octenyl)glycine in acetonitrile (ACN).

    • Dilute the stock solution to a working concentration of 10 µg/mL in a solution of 50:50 ACN:Water containing 0.1% formic acid. The formic acid is critical for promoting protonation and achieving stable ionization in positive ESI mode.[11]

  • Mass Spectrometer Setup (Positive ESI Mode):

    • Ion Source: Set capillary voltage to 3.5-4.0 kV. Set source temperature to 80-120°C and desolvation gas (Nitrogen) temperature to 150-250°C. These parameters must be optimized for the specific instrument to ensure efficient desolvation without causing in-source fragmentation.

    • Infusion: Infuse the working solution directly into the source at a flow rate of 5-10 µL/min using a syringe pump.

  • MS1 Full Scan Acquisition:

    • Acquire full scan MS1 spectra over a mass range of m/z 100-1000.

    • Verify the presence of the protonated molecule, [M+H]+, at m/z 408.2. Check for other adducts (e.g., [M+Na]+ at m/z 430.2) which should be minimized by using fresh solvents and high-purity reagents.

  • MS/MS (CID) Acquisition:

    • Set up a product ion scan experiment targeting the [M+H]+ precursor at m/z 408.2.

    • Use an isolation window of 1-2 Da to ensure only the target ion is selected for fragmentation.

    • Apply collision-induced dissociation (CID) using Argon as the collision gas.

    • Causality: Instead of a single collision energy, perform a collision energy ramp (e.g., 15-45 eV).[12] This is a self-validating step. Low energies will favor the most labile bond cleavages (Fmoc group), while higher energies will be required to induce the less favorable, but structurally important, backbone and side-chain fragmentations.[10] This provides a more complete picture of the fragmentation landscape.

  • Data Analysis:

    • Analyze the resulting MS/MS spectrum, identifying the key fragment ions.

    • Annotate the spectrum, assigning structures to the major peaks based on the predicted fragmentation pathways.

Pillar 3: Authoritative Grounding & Comparative Analysis

A single spectrum tells only part of the story. To build complete confidence, we must compare the fragmentation pattern of our target molecule with that of structurally similar alternatives. This comparative approach allows us to definitively assign fragmentation features to specific structural motifs.

Predicted Fragmentation Diagram

fragmentation_pathway cluster_precursor Precursor Ion cluster_fmoc Fmoc Fragmentation cluster_backbone Backbone/Side-Chain Fragmentation Precursor [M+H]+ m/z 408.2 Fmoc_cation Dibenzofulvene Cation m/z 179.1 Precursor->Fmoc_cation Major Pathway Fmoc_loss [M+H - C14H10]+ m/z 230.1 Precursor->Fmoc_loss Neutral Loss b1_ion b1-type ion [Fmoc-NH=CH-SideChain]+ m/z 362.2 Precursor->b1_ion Backbone Cleavage sidechain_loss [M+H - Fmoc - C4H8]+ m/z 174.1 Fmoc_loss->sidechain_loss Side-Chain Loss y1_ion y1-type ion [H2N=CH-COOH]+ (less likely) m/z 74.0

Caption: Predicted major fragmentation pathways for protonated (R)-N-Fmoc-2-(7'-octenyl)glycine.

Comparative Data Table

To highlight the unique fragmentation features of our target molecule, we can compare its expected major fragments with those of two logical alternatives: (A) (R)-N-Fmoc-2-(7'-octenyl)glycine , (B) N-Fmoc-glycine , and (C) N-Fmoc-2-octylglycine (the saturated analogue).

Fragment Ion (m/z) Description Expected Relative Intensity Present in (A)? Present in (B)? Present in (C)? Structural Significance
408.2 [M+H]+PrecursorYesNoNoTarget Molecule
298.1 [M+H]+PrecursorNoYesNoGlycine Analogue
410.2 [M+H]+PrecursorNoNoYesSaturated Analogue
179.1 Dibenzofulvene CationHighYesYesYesConfirms Fmoc Group
230.1 [M+H - C14H10]+MediumYesNoNoLoss of Fmoc from Target
120.1 [M+H - C14H10]+MediumNoYesNoLoss of Fmoc from Glycine
232.1 [M+H - C14H10]+MediumNoNoYesLoss of Fmoc from Octyl-Gly
174.1 [M+H - Fmoc - C4H8]+LowYesNoNoConfirms Alkenyl Side Chain

Analysis of Comparison:

  • The presence of the m/z 179.1 ion is universal across all three compounds, confirming it as a reliable marker for the Fmoc group.[8]

  • The key differentiator for our target molecule is the fragment at m/z 174.1 . This ion arises from the loss of the Fmoc group (178 Da) followed by a subsequent neutral loss from the side chain (e.g., loss of butene, 56 Da). This specific loss would be absent in N-Fmoc-glycine and different in N-Fmoc-2-octylglycine, which would lose alkanes instead of alkenes.

  • By comparing the spectra of these three compounds under identical conditions, one can unambiguously assign fragmentation pathways and confirm the identity of the 7'-octenyl side chain. This comparative method is a powerful tool for the characterization of impurities in synthetic peptide manufacturing.[2]

Conclusion

The mass spectrometric fragmentation of (R)-N-Fmoc-2-(7'-octenyl)glycine is a predictable process governed by the chemical properties of its constituent parts. The spectrum is dominated by the characteristic loss of the Fmoc protecting group, yielding a strong signal at m/z 179.1. More subtle, yet equally important, are the fragments resulting from backbone cleavage and neutral losses from the 7'-octenyl side chain.

By employing a systematic experimental approach with ramped collision energies and, most importantly, by comparing the resulting spectra to those of logical structural analogues, researchers can move beyond simple mass confirmation to achieve unambiguous structural elucidation. This level of analytical rigor is essential for ensuring the quality of synthetic building blocks and the ultimate success of complex peptide-based drug development programs.

References

  • Zhu, Z., Li, Y. M., & Zhao, Y. F. (2006). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. PubMed. Available at: [Link]

  • Zhu, Z., Li, Y. M., & Zhao, Y. F. (2006). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Semantic Scholar. Available at: [Link]

  • BioPharmaSpec. (2025). Application of varied mass spectrometry techniques to synthetic peptide characterisation. BioPharmaSpec. Available at: [Link]

  • Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. PubMed. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. Available at: [Link]

  • Gucinski, A. C., & Reid, G. E. (2011). The dehydroalanine effect in the fragmentation of ions derived from polypeptides. PMC. Available at: [Link]

  • Wang, S., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Publications. Available at: [Link]

  • Gorshkov, M. V., et al. (2013). Collision-induced dissociation fragmentation inside disulfide C-terminal loops of natural non-tryptic peptides. PubMed. Available at: [Link]

  • Lo, A., & Gloer, J. B. (2018). Full scan (A,B,C) and collision induced dissociation (D,E,F) spectra of protonated BMAA. ResearchGate. Available at: [Link]

  • Robinson, N. E., Robinson, A. B., & Merrifield, R. B. (2001). Mass spectrometric evaluation of synthetic peptides as primary structure models for peptide and protein deamidation. PubMed. Available at: [Link]

  • Simon, A., et al. (2007). Influence of the Side Chain in the Structure and Fragmentation of Amino Acids Radical Cations. ACS Publications. Available at: [Link]

  • Ramesh, M., et al. (2010). Characterization of Nα-Fmoc-protected ureidopeptides by electrospray ionization tandem mass spectrometry (ESI-MS/MS): differentiation of positional isomers. PubMed. Available at: [Link]

  • The Rockefeller University. (n.d.). The Analysis of Peptides and Protein by Mass Spectrometry. The Rockefeller University. Available at: [Link]

  • Li, H., & Ji, J. (2018). Characterization of collision-induced dissociation of deprotonated peptides of 4–16 amino acids using high-resolution mass spectrometry. ResearchGate. Available at: [Link]

  • Lador, F., et al. (2024). Enantioselective Reduction of Noncovalent Complexes of Amino Acids with CuII via Resonant Collision-Induced Dissociation: Collision Energy, Activation Duration Effects, and RRKM Modeling. ACS Publications. Available at: [Link]

  • Papayannopoulos, I. A. (1996). Use of low-and high-energy collision-induced dissociation tandem mass spectrometry in the identification of an unusual amino acid in a semisynthetic polypeptide. PubMed. Available at: [Link]

  • Lioe, H., et al. (2007). Low Energy Peptide Fragmentations in an ESI-Q-Tof Type Mass Spectrometer. HAL open science. Available at: [Link]

  • Nelson, H. D., & Julian, R. R. (n.d.). Side Chain Chemistry Mediates Backbone Fragmentation in Hydrogen Deficient Peptide Radicals. The Nelson Lab. Available at: [Link]

  • Tsai, Y. R., & Li, Y. T. (2021). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with. SciSpace. Available at: [Link]

  • Hedin, F. (2012). Fragmentation of Amino Acids and Microsolvated Peptides and Nucleotides using Electrospray Ionization Tandem Mass Spectrometry. Diva-Portal.org. Available at: [Link]

  • Cydzik-Kwiatkowska, A., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. Available at: [Link]

  • Le, A., & measurement, P. (2018). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments. Available at: [Link]

  • Yates, J. R., & Eng, J. K. (1996). Identification of amino acids by mass spectrometry. Google Patents.
  • Chen, Y. C., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Kwan, A. H., & Mobli, M. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. Available at: [Link]

  • Yates, J. R., & Eng, J. K. (1996). Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases. Google Patents.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (R)-N-Fmoc-2-(7'-octenyl)glycine

As researchers and drug development professionals, our focus is rightfully on innovation and discovery. However, the integrity of our work and the safety of our laboratories depend on rigorous adherence to best practices...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our focus is rightfully on innovation and discovery. However, the integrity of our work and the safety of our laboratories depend on rigorous adherence to best practices, extending to the entire lifecycle of the chemicals we use—from procurement to disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of (R)-N-Fmoc-2-(7'-octenyl)glycine, a specialized amino acid derivative crucial in peptide synthesis. Our goal is to move beyond mere compliance, fostering a culture of safety and environmental responsibility by understanding the causality behind each procedural step.

Section 1: The Foundational Step: Hazard Characterization

Before any disposal action is taken, a thorough hazard characterization of the waste stream is mandatory.[1][2] The principle is simple: all laboratory chemical waste should be managed as hazardous unless it is definitively known to be non-hazardous.[1]

For (R)-N-Fmoc-2-(7'-octenyl)glycine (CAS: 1262886-63-4), a specific Safety Data Sheet (SDS) may lack detailed hazard information, which is common for research-specific compounds.[3] In such cases, we must evaluate the substance based on its chemical family and the criteria established by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[4] The primary hazardous characteristics to evaluate are summarized below.

Table 1: RCRA Hazardous Waste Characteristics

CharacteristicDescriptionRelevance to (R)-N-Fmoc-2-(7'-octenyl)glycine
Ignitability Liquids with a flash point < 140°F (60°C), non-liquids that can cause fire through friction or spontaneous combustion, or are ignitable compressed gases or oxidizers.[5]The pure solid compound is not expected to be ignitable. However, solutions in flammable organic solvents (e.g., DMF, DCM) would be classified as ignitable hazardous waste.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[5]The compound itself is not corrosive. Waste streams could become corrosive if mixed with strong acids or bases.
Reactivity Substances that are unstable, react violently with water, form toxic gases when mixed with water, or are capable of detonation or explosive reaction.[5]This compound is stable under normal conditions and is not considered reactive.[6][7]
Toxicity Waste that is harmful or fatal when ingested or absorbed. The EPA lists specific contaminants that, if present in the waste extract above certain concentrations, render the waste toxic.Based on data for similar structures like Fmoc-Glycine, the pure compound is not classified as toxic.[7] However, mixtures with toxic solvents or reagents would be toxic.

Based on this analysis, the pure, solid (R)-N-Fmoc-2-(7'-octenyl)glycine is likely a non-hazardous waste . However, this status changes immediately upon its use in experimental workflows.

Section 2: Waste Stream Segregation: A Matter of Safety and Economy

Proper segregation is the most critical aspect of an effective waste management program.[8] Combining a small amount of hazardous waste with a large volume of non-hazardous material renders the entire mixture hazardous, dramatically increasing disposal costs and environmental burden.[9]

The use of (R)-N-Fmoc-2-(7'-octenyl)glycine in a laboratory, particularly in solid-phase peptide synthesis (SPPS), generates several distinct waste streams. The following decision workflow illustrates the segregation process.

WasteSegregation Start Waste Generation Point (e.g., weighing station, synthesizer) SolidWaste Solid Waste (Gloves, Weigh Boats, Tips) Start->SolidWaste LiquidWaste Liquid Waste Start->LiquidWaste UnusedSolid Unused/Expired (R)-N-Fmoc-2-(7'-octenyl)glycine Start->UnusedSolid SolidNonHaz Solid Non-Hazardous Waste Container SolidWaste->SolidNonHaz No acute contamination Aqueous Aqueous Solution (e.g., buffer) LiquidWaste->Aqueous Water-based Organic Organic Solution (e.g., DMF, DCM) LiquidWaste->Organic Solvent-based UnusedSolid->SolidNonHaz Confirmed non-hazardous HazWaste Hazardous Liquid Waste Container (Halogenated or Non-Halogenated) Aqueous->HazWaste Contains toxic additives or wrong pH Drain Drain Disposal (Requires EH&S Approval) Aqueous->Drain pH 6-9 & Non-toxic salts only Deprotection Fmoc-Deprotection Waste (Piperidine/DBU in DMF) Organic->Deprotection Contains Piperidine? Organic->HazWaste No Piperidine Deprotection->HazWaste

Caption: Decision workflow for segregating waste streams.

Section 3: Step-by-Step Disposal Protocols

Follow these detailed protocols for each segregated waste stream. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical waste.[8]

Protocol 3.1: Unused or Expired Solid (R)-N-Fmoc-2-(7'-octenyl)glycine

This protocol applies only to the pure, unadulterated solid product.

  • Confirmation: First, confirm with your institution's Environmental Health & Safety (EH&S) department that pure, non-hazardous amino acid derivatives can be disposed of as non-hazardous solid waste.[10]

  • Containerization: Place the solid chemical in a durable, sealed container, such as its original bottle or a well-labeled plastic jar.

  • Labeling: Clearly label the container as "Non-Hazardous Waste: (R)-N-Fmoc-2-(7'-octenyl)glycine". Include the name of the principal investigator and the date.

  • Disposal: Dispose of the container in the designated solid non-hazardous chemical waste stream as directed by your institution. This may be a specific drum for lab solids, separate from general trash.[8][10]

Protocol 3.2: Contaminated Solid Waste

This includes items like gloves, paper towels, weigh boats, and pipette tips that have come into contact with the solid chemical.

  • Segregation: Collect these materials in a designated, lined container within the laboratory, separate from general trash.

  • Containerization: Once full, the liner bag should be securely tied. For items with sharp edges, a rigid cardboard box or a puncture-proof container should be used.[10]

  • Labeling: Label the container or bag as "Non-Hazardous Laboratory Solid Waste".

  • Disposal: This waste can typically be disposed of with general trade waste, but it should be placed directly into the building's main dumpster by laboratory personnel, not left for custodial staff.[8][10]

Protocol 3.3: Aqueous Waste Solutions

This protocol is for solutions where the compound is dissolved in water or non-hazardous buffers (e.g., phosphate, bicarbonate) without other regulated chemicals.

  • Hazard Check: Ensure the solution contains no heavy metals, regulated organic solvents, or toxic materials.

  • pH Neutralization: Check the pH of the solution. It must be between 6.0 and 9.5 for sewer disposal.[2] If necessary, neutralize the solution using a suitable acid or base (e.g., dilute HCl or NaOH). Perform neutralization slowly and with caution in a fume hood.

  • EH&S Approval: Crucially, obtain approval from your institution's EH&S department before any drain disposal. [10] Policies vary significantly between municipalities.

  • Disposal: If approved, pour the neutralized, non-hazardous aqueous solution down a laboratory sink drain, followed by flushing with a copious amount of water.

Protocol 3.4: Organic and Fmoc-Deprotection Waste (Hazardous)

This is the most critical stream to manage correctly. It includes any solutions of the compound in organic solvents (e.g., DMF, DCM) and, most importantly, the waste from Fmoc-deprotection steps containing piperidine and dibenzofulvene (DBF) in DMF.[11][12]

  • Segregation: Maintain separate hazardous waste containers for halogenated (e.g., DCM) and non-halogenated (e.g., DMF, acetone, toluene) solvents. The Fmoc-deprotection waste belongs in the non-halogenated waste stream.

  • Containerization: Use a designated, chemically compatible waste container (glass or polyethylene is common) with a secure, vapor-tight lid.[4][8] The container must be stored in a designated Satellite Accumulation Area (SAA), which could be a secondary containment tray within a fume hood or a flammable storage cabinet.[13]

  • Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your EH&S department.[1]

    • List all constituents and their approximate percentages (e.g., "DMF: ~80%, Piperidine: ~18%, (R)-N-Fmoc-2-(7'-octenyl)glycine and byproducts: ~2%").

    • Clearly mark the relevant hazard characteristics (e.g., "Flammable," "Toxic").

    • Fill in the accumulation start date.

  • Storage: Keep the waste container closed at all times except when adding waste.[1][5] Do not fill the container beyond 90% capacity to allow for expansion.

  • Disposal Request: Once the container is full, complete the hazardous waste tag with the fill date and submit a waste collection request to your institution's hazardous waste management program.[1]

Section 4: Best Practices for Waste Minimization

The most effective disposal method is to prevent waste generation in the first place.[14] Adopting principles of green chemistry can significantly reduce environmental impact and disposal costs.[15]

  • Source Reduction: Order only the quantity of chemical required for your experiments.[5]

  • Scale Reduction: Miniaturize experiments where possible to reduce the volume of solvents and reagents used.[5]

  • Inventory Management: Maintain an accurate chemical inventory to prevent the over-purchase of reagents and share surplus chemicals with other laboratories.[5][15]

Conclusion

The responsible management of chemical waste, including specialized reagents like (R)-N-Fmoc-2-(7'-octenyl)glycine, is a non-negotiable aspect of professional laboratory practice. By understanding the principles of hazard characterization, diligently segregating waste streams, and adhering to established protocols, we ensure a safe working environment, maintain regulatory compliance, and act as responsible stewards of our environment. Always remember that your institution's Environmental Health & Safety department is your primary resource for guidance and approval.

References

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Society for Clinical Pathology. [Link]

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]

  • Laboratory Chemical Waste Management. CSIR - Indian Institute of Petroleum. [Link]

  • Disposal of Chemical Waste. University of Bristol Safety and Health Services. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. [Link]

  • In-Laboratory Treatment of Chemical Waste. The University of British Columbia Safety & Risk Services. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US Environmental Protection Agency. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. [Link]

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Non-Hazardous Wastes - Recycling - Treatment. Oregon State University Environmental Health and Safety. [Link]

  • (R)-N-FMoc-2-(7'-octeny)glycine — Chemical Substance Information. NextSDS. [Link]

  • (R)-N-Fmoc-2-(7'-octenyl)glycine — Chemical Substance Information. NextSDS. [Link]

  • Safety Data Sheet: Fmoc-Glycine. Carl ROTH. [Link]

  • Fmoc - Lokey Lab Protocols. (2017, March 16). Wikidot. [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. [Link]

  • (R)-N-FMoc-2-(7'-octeny)glycine. Alchemist-pharm. [Link]

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Handling

Personal protective equipment for handling (R)-N-Fmoc-2-(7'-octenyl)glycine

As your Senior Application Scientist, I've developed this comprehensive guide to ensure your team can handle (R)-N-Fmoc-2-(7'-octenyl)glycine with the highest degree of safety and operational integrity. This is not just...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As your Senior Application Scientist, I've developed this comprehensive guide to ensure your team can handle (R)-N-Fmoc-2-(7'-octenyl)glycine with the highest degree of safety and operational integrity. This is not just a checklist; it's a procedural framework grounded in the principles of risk mitigation and scientific best practices. Our goal is to empower your research by embedding safety into every step of your workflow, ensuring both the well-being of your scientists and the integrity of your results.

Hazard Assessment and Chemical Profile

The primary hazards are associated with its physical form. As a lyophilized or crystalline powder, it can be easily aerosolized during handling, creating an inhalation risk[6]. Furthermore, like many complex organic molecules, it may cause irritation upon contact with skin and eyes[3][5].

Property Value
Chemical Name (R)-N-Fmoc-2-(7'-octenyl)glycine[7]
CAS Number 1262886-63-4[2][7]
Molecular Formula C24H27NO4[2][7]
Molecular Weight 393.48 g/mol [2]
Appearance Typically a white to off-white powder solid[8]
Primary Use For Research & Development use only in peptide synthesis[2]

The First Line of Defense: Engineering Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard; it should never be the only one.[9][10] The most effective safety protocols begin with robust engineering controls designed to contain the hazard at its source.

  • Chemical Fume Hood: All handling of the solid compound, especially weighing and reconstitution, must be performed within a certified chemical fume hood. This prevents the inhalation of aerosolized powder.[6][11]

  • Ventilated Enclosures: For tasks involving the transfer of small amounts of powder, a ventilated balance enclosure or powder containment hood provides an essential layer of protection by capturing airborne particulates at the source.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is non-negotiable to ensure comprehensive protection.[10][12] The following equipment must be worn correctly for the entire duration of the handling procedure.

  • Respiratory Protection: Due to the risk of inhaling fine powder, a respirator is crucial.

    • Recommendation: A NIOSH-approved N95 or higher-rated disposable respirator is required when handling the powder outside of a fume hood or ventilated enclosure. For work inside a properly functioning hood, this may be optional but is still recommended as good practice.

    • Causality: Fine powders can remain suspended in the air and bypass the body's natural defenses, reaching deep into the respiratory tract.[9] A fitted respirator provides a physical barrier against these particulates.

  • Eye and Face Protection:

    • Recommendation: Chemical splash goggles are mandatory.[11][13] They provide a complete seal around the eyes, protecting against both airborne powder and accidental splashes during solvent addition. A face shield should be worn over the goggles during reconstitution or when handling larger quantities where the risk of splashing is elevated.[12][13]

    • Causality: The eyes are highly susceptible to chemical irritation. Standard safety glasses do not offer adequate protection from fine dust or splashes from all angles.

  • Hand Protection:

    • Recommendation: Chemical-resistant nitrile gloves are the standard for handling this type of compound.[6][11][14] Always inspect gloves for tears or defects before use and change them immediately if contamination is suspected.

    • Causality: Hands are the most likely part of the body to come into direct contact with the chemical.[12] Nitrile offers excellent protection against a wide range of laboratory chemicals and provides a reliable barrier to prevent skin absorption.

  • Body Protection:

    • Recommendation: A full-sleeved laboratory coat is required to protect skin and personal clothing.[6][11][15] For procedures with a higher risk of spillage, consider a chemical-resistant apron or disposable coveralls.[10]

    • Causality: A lab coat provides a removable barrier that can be quickly taken off in the event of a significant spill, preventing prolonged skin contact.

Operational Plan: Weighing and Reconstitution Workflow

This step-by-step protocol integrates the PPE requirements into a common laboratory task.

  • Preparation:

    • Confirm the chemical fume hood is operational and has adequate flow.

    • Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.

    • Line the work surface inside the fume hood with absorbent, disposable bench paper.

    • Gather all necessary equipment: spatula, weigh boat, vial containing the (R)-N-Fmoc-2-(7'-octenyl)glycine, required solvent (e.g., DMF), and vortex mixer.

  • Weighing the Compound:

    • Carefully open the container inside the fume hood to minimize aerosolization.

    • Using a clean spatula, transfer the desired amount of powder to the weigh boat on a tared analytical balance located within the hood or a ventilated enclosure.

    • Avoid any rapid movements that could disturb the powder.

    • Securely close the primary container immediately after weighing.

  • Reconstitution:

    • Transfer the weighed powder into a suitable vial for reconstitution.

    • Slowly add the specified volume of solvent, aiming the stream at the inside wall of the vial to prevent splashing.

    • Cap the vial securely and mix gently by vortexing or inversion until the solid is fully dissolved.

  • Post-Procedure & Cleanup:

    • Wipe down the spatula and any affected surfaces within the fume hood with a damp cloth.

    • Carefully fold the contaminated bench paper inward and place it in the designated solid chemical waste container.

    • Doff PPE in the correct order (gloves first, then goggles, then lab coat) to prevent cross-contamination.

    • Wash hands and arms thoroughly with soap and water.[16]

Emergency Procedures and Spill Management

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

For a minor powder spill (less than 1 gram) within a controlled area like a fume hood, follow this workflow:

Spill_Response cluster_prep Immediate Action cluster_cleanup Containment & Cleanup cluster_disposal Final Steps Alert Alert others in the immediate area Secure Restrict access to the spill area Alert->Secure PPE Ensure proper PPE is worn (Gloves, Goggles, Lab Coat) Secure->PPE Cover Gently cover spill with damp paper towels to avoid dust PPE->Cover Wipe Wipe from outside-in Cover->Wipe Collect Collect towels in a sealed bag for chemical waste Wipe->Collect Decontaminate Clean spill area with soap & water Collect->Decontaminate Dispose Dispose of waste bag in solid chemical waste container Decontaminate->Dispose Doff Remove PPE correctly Dispose->Doff Wash Wash hands thoroughly Doff->Wash

Sources

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